Fmoc-DL-Ala-OH
Description
The exact mass of the compound Fmoc-Ala-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334296. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXZOFZKSQXPDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275950, DTXSID70865784 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERAPP_39542 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35661-39-3, 35661-38-2 | |
| Record name | N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035661393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC334296 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Fmoc-DL-Ala-OH for Researchers and Drug Development Professionals
Introduction
N-α-(9-Fluorenylmethoxycarbonyl)-DL-alanine, commonly abbreviated as Fmoc-DL-Ala-OH, is a synthetic amino acid derivative widely utilized as a fundamental building block in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is instrumental in peptide chemistry, offering the advantage of being stable under acidic conditions and readily cleaved by a mild base, typically a piperidine (B6355638) solution. This orthogonal deprotection strategy allows for the selective removal of the Fmoc group without affecting acid-labile side-chain protecting groups, a cornerstone of modern peptide synthesis. This guide provides an in-depth overview of the chemical properties, experimental protocols, and applications of this compound for researchers, scientists, and professionals in drug development.
Chemical Properties
This compound is a white to off-white solid.[1][2] It is a racemic mixture of Fmoc-D-Ala-OH and Fmoc-L-Ala-OH. The presence of the bulky, hydrophobic Fmoc group significantly influences its solubility, making it soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), but sparingly soluble in water.[1][3]
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₇NO₄ | [1][4] |
| Molecular Weight | 311.33 g/mol | [1] |
| CAS Number | 35661-38-2 | [1][2] |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | 147-153 °C (for L-isomer) | [3][5] |
| Solubility | Soluble in DMSO (100 mg/mL), DMF. Soluble in water. | [1][3][6] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1][2][7] |
Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR | Spectra available | [1][8] |
| ¹³C NMR | Spectra available | [9] |
| IR Spectroscopy | Spectra available | [9] |
| Mass Spectrometry | MS-ESI (pos. ion) m/z: 334.2 [M+Na]⁺ | [10] |
Experimental Protocols
The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the incorporation of an this compound residue into a growing peptide chain attached to a solid support (e.g., rink amide resin).
Materials
-
This compound
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
20% (v/v) Piperidine in DMF (Deprotection solution)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase peptide synthesis vessel
-
Shaker or automated peptide synthesizer
Protocol for a Single Coupling Cycle
-
Resin Swelling: The resin is swelled in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with the deprotection solution (20% piperidine in DMF) for a specified period (e.g., 2 x 10 minutes).
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.
-
Amino Acid Activation: In a separate vial, this compound is pre-activated by dissolving it in DMF with a coupling reagent such as DIC and an additive like Oxyma. This mixture is typically allowed to react for a few minutes to form the activated ester.
-
Coupling: The activated this compound solution is added to the reaction vessel containing the deprotected resin. The vessel is then agitated for a sufficient time (typically 1-2 hours) to ensure complete coupling.
-
Washing: The resin is washed extensively with DMF and DCM to remove any unreacted reagents and by-products.
-
Cycle Repetition: Steps 2-6 are repeated for each subsequent amino acid to be added to the peptide sequence.
Synthesis of this compound
This compound can be synthesized by the reaction of DL-alanine with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) in the presence of a base.[10]
-
DL-alanine is dissolved in a mixed solvent system (e.g., water/dioxane).
-
Sodium carbonate is added to the solution.
-
Fmoc-OSu is added, and the mixture is stirred overnight.
-
The reaction mixture is worked up by extraction and acidification to yield the final product.
Visualizations
Experimental Workflow for Fmoc-SPPS
The following diagram illustrates a typical cycle for the incorporation of an amino acid using Fmoc solid-phase peptide synthesis.
Caption: A single cycle of Fmoc Solid-Phase Peptide Synthesis.
Conclusion
This compound is a critical reagent in the field of peptide synthesis, enabling the straightforward incorporation of alanine (B10760859) residues into peptide chains. Its well-defined chemical properties and the robust nature of the Fmoc-SPPS methodology make it an indispensable tool for researchers in academia and industry. The protocols and data presented in this guide are intended to provide a solid foundation for the effective use of this compound in the synthesis of peptides for research, therapeutic, and diagnostic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FMOC-Ala-OH | 35661-39-3 [amp.chemicalbook.com]
- 4. peptide.com [peptide.com]
- 5. FMOC-Ala-OH | 35661-39-3 [chemicalbook.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. FMOC-b-Ala-OH(35737-10-1) 1H NMR spectrum [chemicalbook.com]
- 9. FMOC-Ala-OH(35661-39-3) IR Spectrum [chemicalbook.com]
- 10. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Solubility Characteristics of Fmoc-DL-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of N-α-Fmoc-DL-alanine (Fmoc-DL-Ala-OH), a key building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent is critical for optimizing reaction conditions, ensuring efficient coupling, and ultimately achieving high purity and yield of the target peptide. This document outlines available quantitative and qualitative solubility data, provides a general experimental protocol for solubility determination, and illustrates the workflow of its primary application.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₇NO₄ | [1][2] |
| Molecular Weight | 311.33 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [2][3] |
| Melting Point | 147-153 °C | [1] |
| Storage Temperature | 2-8°C (powder) | [1] |
Solubility Data
Precise, comprehensive quantitative solubility data for this compound across a wide range of solvents is not extensively documented in publicly available literature. However, based on product information and the general behavior of Fmoc-protected amino acids, the following table summarizes the available quantitative and qualitative solubility information.
| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL (321.20 mM) | Highly Soluble | [2][4] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | - | Clearly Soluble | [5] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | - | Generally Soluble | [5] |
| N,N'-Dimethylacetamide (DMAc) | Polar Aprotic | - | Generally Soluble | [5] |
| Dichloromethane (DCM) | Chlorinated | - | Generally Soluble | [5] |
| Water | Protic | - | Sparingly Soluble/Insoluble | [3][6] |
| Methanol | Polar Protic | - | - | |
| Ethanol | Polar Protic | - | - | |
| Acetone | Polar Aprotic | - | - | |
| Acetonitrile | Polar Aprotic | - | - | |
| Tetrahydrofuran (THF) | Ether | - | - | |
| Ethyl Acetate | Ester | - | - | |
| Hexane | Nonpolar | - | - |
Note: The solubility of Fmoc-amino acids is a critical factor in solid-phase peptide synthesis. Polar aprotic solvents like DMF, NMP, and DMSO are widely used due to their ability to dissolve the protected amino acids and swell the solid support resin, facilitating efficient reaction kinetics.[5][7] The bulky, nonpolar Fmoc group contributes to the general solubility in organic solvents while limiting solubility in aqueous solutions.[6]
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of this compound in a specific solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Materials:
-
This compound
-
Solvent of interest
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
-
Pipettes and syringes with filters
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the solvent in a vial. The exact amount should be more than what is expected to dissolve.
-
Seal the vial tightly.
-
-
Equilibration:
-
Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 24 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any suspended particles.
-
-
Quantification:
-
Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound. The Fmoc group has a characteristic UV absorbance that can be used for quantification.
-
Calculate the original concentration in the saturated solution, which represents the solubility.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a fundamental reagent in SPPS. The general workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain attached to a solid support.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-amino acids.
Conclusion
This compound exhibits good solubility in polar aprotic solvents commonly employed in peptide synthesis, such as DMSO and DMF, a characteristic that is essential for its primary application. Conversely, its solubility in water is limited. The provided experimental protocol offers a reliable method for determining its solubility in other solvents to aid in the development and optimization of synthetic methodologies. A thorough understanding of these solubility characteristics is paramount for researchers and professionals in the field of peptide chemistry and drug development to ensure the successful synthesis of high-quality peptides.
References
- 1. 95%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FMOC-Ala-OH | 35661-39-3 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Fmoc-DL-Ala-OH: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, Nα-(9-Fluorenylmethoxycarbonyl)-DL-alanine (Fmoc-DL-Ala-OH) is a key building block in the synthesis of peptides containing both D- and L-amino acids. The incorporation of racemic alanine (B10760859) can be a strategic approach to developing peptide-based therapeutics with enhanced stability against enzymatic degradation. This technical guide provides a detailed overview of the key literature, seminal papers, experimental protocols, and quantitative data related to this compound.
Introduction
This compound is a derivative of the amino acid alanine where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[] This protecting group is base-labile, allowing for its removal under mild conditions, a cornerstone of modern solid-phase peptide synthesis (SPPS).[2] The use of the DL-racemic mixture of alanine allows for the introduction of both D- and L-alanine into a peptide sequence. Peptides containing D-amino acids often exhibit increased resistance to proteolysis, a critical factor in enhancing their in-vivo half-life and therapeutic potential.[3]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound and its constituent enantiomers is presented below. While specific spectroscopic data for the racemic mixture is limited in publicly available literature, data for the L-enantiomer serves as a reliable reference.
| Property | Value | Source |
| Chemical Formula | C₁₈H₁₇NO₄ | [4] |
| Molecular Weight | 311.33 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 176-178 °C | Patent US3835175A |
| Solubility | Soluble in DMF and DMSO | [6] |
| ¹H NMR (Fmoc-L-Ala-OH) | See spectrum details below | [7] |
| IR (Fmoc-L-Ala-OH) | See spectrum details below | [8] |
| Mass Spec (Fmoc-L-Ala-OH) | m/z: 334.2 [M+Na]⁺ | [5] |
¹H NMR Data for Fmoc-L-Ala-OH (Reference for DL-form):
-
A: 12.6 ppm
-
B: 7.900 ppm
-
C: 7.748 ppm
-
D: 7.737 ppm
-
E: 7.70 ppm
-
F: 7.43 ppm
-
G: 7.35 ppm
-
J: 4.303 ppm
-
K: 4.237 ppm
-
L: 4.033 ppm
-
M: 1.301 ppm[7]
IR Data for Fmoc-L-Ala-OH (Reference for DL-form):
-
Key peaks indicative of the Fmoc group and the amino acid structure are present.[8]
Experimental Protocols
Synthesis of this compound
Materials:
-
DL-Alanine
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Dioxane and Water (or Acetone and Water)
-
Ethyl acetate (B1210297)
-
10% Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure (Adapted from Fmoc-L-Ala-OH synthesis):
-
Dissolve DL-Alanine and sodium bicarbonate in a mixture of water and a suitable organic solvent like dioxane or acetone.
-
To this stirred solution, add a solution of Fmoc-OSu or Fmoc-Cl in the same organic solvent dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Extract the aqueous solution with ethyl acetate to remove any unreacted Fmoc reagent.
-
Cool the aqueous layer in an ice bath and acidify to a low pH (e.g., pH 2-3) with 10% HCl. A white precipitate of this compound should form.
-
Filter the precipitate, wash it thoroughly with cold water, and dry it under vacuum over a desiccant.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
Solid-Phase Peptide Synthesis (SPPS) using this compound
The primary application of this compound is in SPPS. The general cycle for incorporating an amino acid using Fmoc chemistry is as follows:
-
Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of 20% piperidine (B6355638) in N,N-dimethylformamide (DMF).
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the Fmoc-adduct.
-
Coupling: The this compound is pre-activated with a coupling reagent (e.g., HBTU, HATU, DIC) and a base (e.g., DIPEA, NMM) in DMF and then added to the resin. The coupling reaction is allowed to proceed to completion.
-
Washing: The resin is washed again with DMF to remove excess reagents.
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Analytical Methods
High-performance liquid chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for assessing the purity and resolving the enantiomers of this compound. A comparison of the chromatograms from these two techniques can provide valuable information on the resolution and efficiency of the separation. The figure below illustrates a conceptual comparison based on available data.
Key Literature and Applications
While seminal papers focusing exclusively on this compound are scarce, its significance is derived from the broader context of incorporating D-amino acids into peptides. The use of D-amino acids can confer several advantages:
-
Increased Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, which primarily recognize L-amino acids. This leads to a longer in-vivo half-life.[3]
-
Altered Biological Activity: The stereochemistry of amino acids can significantly impact the three-dimensional structure of a peptide, leading to altered binding affinities for receptors and enzymes.
-
Peptidomimetic Design: The incorporation of D-amino acids is a common strategy in the design of peptidomimetics, which mimic the structure and function of natural peptides but with improved pharmacological properties.
The synthesis of peptides containing both D and L amino acids is a well-established field, and this compound serves as a convenient building block for introducing racemic alanine at specific positions within a peptide chain.
Conclusion
This compound is a valuable reagent for peptide chemists seeking to introduce racemic alanine into synthetic peptides. Its use in solid-phase peptide synthesis is straightforward, following standard Fmoc chemistry protocols. The resulting peptides, containing both D- and L-alanine, have the potential for enhanced stability and unique biological activities, making them attractive candidates for drug discovery and development. This guide provides a foundational understanding of the properties, synthesis, and applications of this compound to aid researchers in their peptide synthesis endeavors.
References
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ≥99.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 5. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. FMOC-Ala-OH(35661-39-3) 1H NMR spectrum [chemicalbook.com]
- 8. FMOC-Ala-OH(35661-39-3) IR Spectrum [chemicalbook.com]
Fmoc-DL-Ala-OH: A Technical Guide to its Discovery, History, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9-fluorenylmethoxycarbonyl-DL-alanine (Fmoc-DL-Ala-OH), a foundational building block in modern peptide chemistry. The document details the historical context of its parent protecting group, the discovery of Fmoc by Carpino and Han, and the subsequent synthesis and application of Fmoc-protected amino acids. A detailed summary of the physicochemical properties of this compound is presented in a structured format. Furthermore, this guide furnishes a detailed experimental protocol for its synthesis and illustrates its pivotal role in solid-phase peptide synthesis (SPPS) through a workflow diagram. This document is intended to be a valuable resource for professionals in peptide research and drug development.
Introduction: The Advent of the Fmoc Protecting Group
The synthesis of peptides, essential molecules in a vast array of biological processes, requires the strategic protection and deprotection of reactive functional groups on amino acid monomers.[1] A significant breakthrough in this field was the development of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Louis A. Carpino and Grace Y. Han in 1970.[2][3][4] This new base-labile urethane-type protecting group offered a milder alternative to the then-prevalent acid-labile Boc (tert-butyloxycarbonyl) protection strategy.[5][6]
The key advantage of the Fmoc group lies in its orthogonal deprotection conditions.[7] It is stable to acidic conditions used for the cleavage of side-chain protecting groups and the final peptide from the resin support, but it is readily removed by a weak base, typically a solution of piperidine (B6355638) in an organic solvent.[8][9] This orthogonality revolutionized solid-phase peptide synthesis (SPPS), allowing for the synthesis of complex and sensitive peptides with higher purity and yield.[5]
This compound: Physicochemical Properties
This compound is the derivative of the racemic mixture of the amino acid alanine, protected at the amino terminus with the Fmoc group.[10] It serves as a fundamental building block in the synthesis of peptides where a racemic or D-alanine residue is desired at a specific position.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 35661-38-2 | [10] |
| Molecular Formula | C18H17NO4 | [10] |
| Molecular Weight | 311.33 g/mol | [10] |
| Appearance | White to off-white solid | [10] |
| Solubility | Soluble in DMSO (100 mg/mL with sonication) and DMF (sparingly).[10][11] | [10][11] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [10] |
Note: Much of the publicly available data, such as melting point, is for the L-enantiomer, Fmoc-L-Ala-OH (CAS: 35661-39-3). The melting point for Fmoc-L-Ala-OH is reported as 147-153 °C.[11]
Experimental Protocol: Synthesis of this compound
The following is a standard laboratory procedure for the synthesis of this compound, adapted from established methods for the Fmoc protection of amino acids.[11][12][13]
3.1. Materials and Reagents
-
DL-Alanine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane or Acetone
-
Deionized water
-
Diethyl ether or Dichloromethane (B109758) (CH₂Cl₂)
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (HCl), concentrated or 10% solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Petroleum ether
3.2. Procedure
-
Dissolution of DL-Alanine: In a flask equipped with a magnetic stirrer, dissolve DL-alanine (1 equivalent) in a 10% aqueous solution of sodium carbonate or a suitable buffer system. The volume should be sufficient to fully dissolve the amino acid.[12][13] Cool the solution in an ice bath.
-
Addition of Fmoc Reagent: In a separate flask, dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu (1 to 1.2 equivalents) in dioxane or acetone.[11][12] Add this solution dropwise to the chilled, stirring solution of DL-alanine over a period of 30-60 minutes.
-
Reaction: Allow the reaction mixture to stir in the ice bath for an additional 1-2 hours, and then let it warm to room temperature and stir overnight.
-
Work-up:
-
Pour the reaction mixture into a larger volume of water.
-
Extract the aqueous mixture with diethyl ether or dichloromethane to remove any unreacted Fmoc reagent and byproducts.[12][13]
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 using concentrated or 10% hydrochloric acid. A white precipitate of this compound should form.[11]
-
-
Isolation and Purification:
-
Collect the white precipitate by vacuum filtration and wash it thoroughly with cold deionized water.[11]
-
For further purification, the crude product can be dissolved in ethyl acetate and washed with water. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting solid can be recrystallized from a suitable solvent system, such as methanol-petroleum ether, to yield pure this compound.[12]
-
-
Drying: Dry the purified product under vacuum to a constant weight.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent in the Fmoc-based solid-phase peptide synthesis (SPPS) workflow.[9] The general cycle of SPPS involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Diagram 1: Fmoc-SPPS Workflow
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. 9-Fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group | Semantic Scholar [semanticscholar.org]
- 3. 9-Fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group (1970) | Louis A. Carpino | 588 Citations [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. connectsci.au [connectsci.au]
- 6. researchgate.net [researchgate.net]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. nbinno.com [nbinno.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. FMOC-Ala-OH | 35661-39-3 [amp.chemicalbook.com]
- 12. prepchem.com [prepchem.com]
- 13. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]
Navigating the Landscape of Fmoc-DL-Ala-OH Derivatives: A Technical Guide for Researchers
A comprehensive exploration of the synthesis, properties, and applications of key derivatives of N-α-(9-Fluorenylmethoxycarbonyl)-DL-alanine (Fmoc-DL-Ala-OH) for professionals in peptide synthesis and drug development.
The strategic use of amino acid derivatives is fundamental to the successful chemical synthesis of peptides. For the non-polar amino acid alanine (B10760859), its Fmoc-protected form, this compound, serves as a crucial building block. The racemic nature of this compound allows for its application in specific research contexts, while its individual enantiomers, Fmoc-L-Ala-OH and Fmoc-D-Ala-OH, are staples in solid-phase peptide synthesis (SPPS).[1][2] The efficacy of incorporating alanine residues into a growing peptide chain is largely dependent on the activation of the carboxylic acid moiety of this compound. This guide provides an in-depth analysis of the primary derivatives of this compound, focusing on their synthesis, comparative advantages, and detailed experimental protocols.
Core Derivatives and Their Applications
The derivatization of this compound is centered on enhancing the electrophilicity of the carboxyl group to facilitate amide bond formation. The most common and effective derivatives include activated esters, acid chlorides, and N-carboxyanhydrides. Each class of derivative offers a unique profile of reactivity, stability, and suitability for different peptide synthesis strategies.
Activated Esters: The Workhorses of Peptide Coupling
Activated esters are the most widely employed derivatives of Fmoc-amino acids in SPPS due to their balance of reactivity and stability.[3] The pentafluorophenyl (Pfp) ester, Fmoc-DL-Ala-OPfp, is a particularly prominent example, lauded for its high reactivity that can enable additive-free peptide synthesis.[4] The electron-withdrawing nature of the pentafluorophenyl group makes it an excellent leaving group, promoting rapid and efficient coupling with minimal side reactions.[3]
Other activated esters, such as 2,4,5-trichlorophenyl and pentachlorophenyl esters, have also been utilized, with their synthesis often proceeding through an Fmoc-amino acid chloride intermediate.[5]
Acid Chlorides: Highly Reactive Intermediates
Fmoc-DL-Ala-Cl is a highly reactive derivative that facilitates rapid peptide bond formation. Due to their high reactivity and susceptibility to hydrolysis, Fmoc-amino acid chlorides are often generated in situ for immediate use in coupling reactions.[6] They also serve as versatile intermediates for the synthesis of other derivatives, such as the aforementioned activated esters.[5]
N-Carboxyanhydrides (NCAs): Efficient and Atom-Economical Reagents
Fmoc-DL-Ala-NCA and its related urethane-protected N-carboxyanhydrides (UNCAs) are highly reactive cyclic derivatives.[7][8] Their reaction with a nucleophile, such as the N-terminus of a peptide, results in the formation of an amide bond with the release of carbon dioxide, making this a very clean and atom-economical method.[9] NCAs are valuable in both peptide synthesis and the ring-opening polymerization to form poly-amino acids.[9][10]
N-Methylated Derivatives: Enhancing Peptide Properties
N-methylation of amino acid residues within a peptide can significantly improve its bioavailability and in vivo half-life.[11] The synthesis of Fmoc-N-Me-Ala-OH provides a building block for incorporating these modified residues. A common strategy involves the use of a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid during the N-methylation process.[11]
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the synthesis and performance of various this compound derivatives, compiled from the available literature.
| Derivative | Reagents | Solvent | Base | Yield (%) | Reference |
| Fmoc-L-Ala-OH | L-Alanine, Fmoc-OSu | 1,4-Dioxane (B91453)/Water | Sodium Carbonate | 99 | [12] |
| Fmoc-Ala-OPfp | Fmoc-Ala-OH, Pentafluorophenyl Trifluoroacetate (B77799) | Pyridine | - | 92 | [3] |
| Fmoc-dipeptides | Fmoc-amino acid, Glycine tert-butyl ester HCl, HOBT, EDCI | Methylene Chloride | DIPEA | 72-78 | [13] |
| Fmoc-β-Ala-Val-OH | H-L-Val-OH, Fmoc-β-Ala-Bt | Tetrahydrofuran/Water | Sodium Carbonate | 72 | [14] |
| Fmoc-β-Ala-Ile-OH | H-L-Ile-OH, Fmoc-β-Ala-Bt | Acetonitrile/Water | Sodium Carbonate | 78.5 | [14] |
Table 1: Synthesis Yields of Fmoc-Ala-OH and its Derivatives.
| Activator | Coupling Time | Performance | Peptide Complexity | Reference |
| HATU | 2 x 1 min | Good | General | [15] |
| HCTU | 2 x 1 min | Good | General | [15] |
| COMU | 2 x 1 min | Good | General | [15] |
| PyBOP | Short | Poor | Difficult Sequences | [15] |
| PyOxim | Longer | Good | General | [15] |
Table 2: Comparative Performance of Activating Agents in Fast Fmoc-SPPS.
Experimental Protocols
Synthesis of Fmoc-L-Ala-OH
Materials:
-
L-Alanine
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium Carbonate
-
1,4-Dioxane
-
Water
-
Ethyl acetate (B1210297)
-
Concentrated Hydrochloric Acid
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve L-alanine (5 g, 56.18 mmol) in a 1:1 mixture of water and 1,4-dioxane (400 mL).
-
To this solution, add sodium carbonate (29.8 g, 280.9 mmol) and Fmoc-OSu (28.4 g, 84.27 mmol).
-
Stir the mixture at room temperature for 18 hours.
-
Filter the reaction mixture and extract the filtrate with ethyl ether (3 x 100 mL).
-
Acidify the aqueous layer with concentrated hydrochloric acid.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield a white solid.
-
Expected yield: ~17.3 g (99%).[12]
Synthesis of Fmoc-Ala-OPfp (Pentafluorophenyl Ester)
Materials:
-
Fmoc-Ala-OH
-
Pentafluorophenyl trifluoroacetate
-
Pyridine
Procedure:
-
Dissolve Fmoc-Ala-OH in pyridine.
-
Add pentafluorophenyl trifluoroacetate to the solution.
-
Stir the reaction at room temperature and monitor its completion by TLC.
-
Upon completion, work up the reaction mixture to isolate the crude product.
-
Purify the crude product by precipitation or recrystallization.
-
Expected yield: 92%.[3]
General Protocol for Peptide Coupling using Fmoc-Amino Acid Pentafluorophenyl Esters in SPPS
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-amino acid pentafluorophenyl ester (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents, optional)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Fmoc Deprotection: Swell the Fmoc-protected peptide-resin in DMF. Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
Coupling: Dissolve the Fmoc-amino acid pentafluorophenyl ester (and HOBt, if used) in DMF. Add this solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[3]
Visualizing the Workflows
To better illustrate the processes discussed, the following diagrams outline the key experimental workflows.
Caption: The general cycle of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
Caption: Synthesis of this compound activated pentafluorophenyl (Pfp) ester.
Caption: Workflow for the solid-phase synthesis of Fmoc-N-Me-Ala-OH using 2-CTC resin.
Conclusion
The derivatization of this compound is a critical step in the synthesis of peptides, with each derivative offering distinct advantages. Activated esters, particularly pentafluorophenyl esters, provide a robust and efficient means for peptide coupling in SPPS. Acid chlorides represent a more reactive, albeit less stable, option often generated in situ. N-carboxyanhydrides offer an atom-economical alternative, while N-methylated derivatives are essential for producing peptides with enhanced therapeutic properties. The selection of a particular derivative and activation strategy will depend on the specific requirements of the peptide sequence, the desired scale of the synthesis, and the overall synthetic strategy. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize these important building blocks in their work.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. Fmoc-L-Ala-OH | Derivatives for Peptide Synthesis | Baishixing | ETW [etwinternational.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc-L-Alanine N-carboxyanhydride - Creative Peptides [creative-peptides.com]
- 8. The use of N-urethane-protected N-carboxyanhydrides (UNCAs) in amino acid and peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pmcisochem.fr [pmcisochem.fr]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]
- 13. Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH - Google Patents [patents.google.com]
- 15. Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Role of Fmoc-DL-Ala-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis, the incorporation of non-standard amino acids is a key strategy for developing novel therapeutics with enhanced properties. Fmoc-DL-Ala-OH, a racemic mixture of the D- and L-enantiomers of N-α-Fmoc-protected alanine, serves as a valuable building block in solid-phase peptide synthesis (SPPS) for creating peptide libraries and introducing structural diversity. The inclusion of D-amino acids can significantly increase the proteolytic stability of peptides, a crucial attribute for therapeutic candidates. This document provides detailed application notes and experimental protocols for the use of this compound in Fmoc-based SPPS.
The use of a racemic mixture like this compound in a peptide sequence results in the synthesis of a collection of diastereomers. This approach is particularly useful in drug discovery for screening purposes, where a diverse set of peptide analogs is desired to identify lead compounds with optimal activity and stability. Subsequent synthesis with enantiomerically pure D- or L-alanine can then be performed to produce the final, stereochemically defined peptide therapeutic.
Key Applications of Incorporating DL-Alanine
The introduction of a DL-alanine residue into a peptide sequence can confer several advantageous properties:
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, which primarily recognize L-amino acids. This leads to a longer in vivo half-life.
-
Creation of Peptide Libraries: The use of this compound at a specific position in a peptide sequence generates a mixture of two diastereomers, effectively creating a mini-library from a single synthesis. This is a time- and resource-efficient method for exploring the structure-activity relationship (SAR) of a peptide.
-
Modulation of Secondary Structure: The stereochemistry of amino acid residues influences the secondary structure of a peptide. Incorporating a D-amino acid can induce specific turns or disrupt helical structures, which can be beneficial for mimicking or disrupting protein-protein interactions.
-
Development of Novel Biomaterials: Peptides containing D-amino acids have been explored for the creation of hydrogels and other biomaterials with unique self-assembling properties.
Data Presentation: Comparative Synthesis Parameters
The following table summarizes the expected qualitative outcomes when using this compound in comparison to its enantiomerically pure counterparts in a standard Fmoc-SPPS protocol. Quantitative values can vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.
| Parameter | Fmoc-L-Ala-OH | Fmoc-D-Ala-OH | This compound |
| Coupling Efficiency | High | High | High (coupling chemistry is not stereospecific) |
| Crude Purity (Target Peptide) | High | High | Lower (due to the presence of diastereomers) |
| Major Product(s) | Single Peptide | Single Peptide | Two Diastereomeric Peptides |
| Purification Complexity | Low | Low | High (requires separation of diastereomers) |
| Yield (of isolated pure peptide) | High | High | Moderate (yield of each diastereomer is lower) |
| Proteolytic Stability | Low | High | Mixture of high and low stability peptides |
Experimental Protocols
General Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin. The same principles apply to other solid supports like Wang or 2-chlorotrityl chloride resins, with adjustments for the cleavage cocktail.[1]
Materials:
-
This compound
-
Other Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Activating agent (e.g., HOBt, Oxyma)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, cold
-
SPPS reaction vessel
-
Shaker or bubbler
Protocol Steps:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[1]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vial, dissolve this compound (3 eq.), a coupling reagent like HBTU (2.9 eq.), and an activating agent like HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIEA (6 eq.) to the amino acid solution and vortex briefly.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF (5-7 times).
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the diastereomeric peptides by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis of Peptides Containing DL-Alanine
The primary challenge after synthesizing a peptide with this compound is the separation and characterization of the resulting diastereomers.
Analytical Techniques:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for both purifying and analyzing the crude peptide mixture. Diastereomers often have slightly different hydrophobicities and can be separated on a C18 column with an appropriate gradient of acetonitrile (B52724) and water containing 0.1% TFA.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the synthesized peptides. Both diastereomers will have the same mass.
-
Chiral Amino Acid Analysis: To confirm the incorporation of both D- and L-alanine, the purified peptide diastereomers can be hydrolyzed, and the resulting amino acids can be derivatized with a chiral reagent (e.g., Marfey's reagent) followed by analysis with HPLC or GC-MS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can sometimes be used to distinguish between diastereomers, although the differences in chemical shifts may be small.
Visualizations
Workflow for Solid-Phase Peptide Synthesis using this compound
Caption: Workflow of SPPS with this compound.
Logical Relationship: Formation of Diastereomers
Caption: Formation of diastereomers using this compound.
References
Step-by-step guide for using Fmoc-DL-Ala-OH in peptide synthesis.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Fmoc-DL-Ala-OH is a protected form of the racemic mixture of alanine (B10760859), a fundamental amino acid. In peptide synthesis, the fluorenylmethyloxycarbonyl (Fmoc) group serves as a base-labile protecting group for the alpha-amino group, enabling the sequential addition of amino acids to a growing peptide chain in Solid-Phase Peptide Synthesis (SPPS). The use of the DL-racemic mixture results in the incorporation of either D- or L-alanine at the desired position within the peptide sequence. This can be particularly useful in creating peptide libraries for screening purposes or for introducing conformational diversity.
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in peptide synthesis.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₇NO₄ | [1] |
| Molecular Weight | 311.33 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO).[1] | |
| Storage | Store at -20°C for long-term stability.[1] |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) using this compound
The following protocols outline the key steps for incorporating this compound into a peptide sequence using manual or automated SPPS. These steps are resin swelling, Fmoc deprotection, amino acid coupling, and final cleavage from the resin.
Resin Swelling
Proper swelling of the solid support is critical for efficient diffusion of reagents.
| Step | Procedure | Time |
| 1 | Place the desired amount of resin (e.g., Wang, Rink Amide) in a reaction vessel. | - |
| 2 | Add a suitable solvent, typically DMF, to the resin. | - |
| 3 | Gently agitate the resin suspension. | 30-60 min |
| 4 | Drain the solvent. | - |
Fmoc Deprotection
This step removes the Fmoc group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.
| Step | Reagent | Concentration | Time | Repeats |
| 1 | Piperidine in DMF | 20% (v/v) | 5 min | 1 |
| 2 | Piperidine in DMF | 20% (v/v) | 15-20 min | 1 |
| 3 | Wash with DMF | - | 1 min | 5-7 |
This compound Coupling
This protocol describes the activation and coupling of this compound to the deprotected N-terminus of the peptide chain on the resin. The use of a racemic mixture may result in slightly different coupling kinetics compared to the pure L- or D-enantiomers; monitoring the reaction is advised.
| Parameter | Recommendation |
| Equivalents of this compound | 3-5 eq. relative to resin loading |
| Coupling Agent | HBTU/HATU (3-5 eq.) with DIPEA (6-10 eq.) or DIC (3-5 eq.) with HOBt/Oxyma (3-5 eq.) |
| Solvent | DMF |
| Pre-activation Time | 2-5 minutes |
| Coupling Time | 1-2 hours (can be extended for difficult couplings) |
| Monitoring | Kaiser test to confirm the absence of free primary amines. |
Coupling Procedure:
-
In a separate vessel, dissolve this compound and the coupling agent (e.g., HBTU/HOBt) in DMF.
-
Add the activating base (e.g., DIPEA) and allow the mixture to pre-activate.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for the recommended time.
-
After coupling, wash the resin thoroughly with DMF.
Cleavage and Deprotection
This final step cleaves the synthesized peptide from the solid support and removes any remaining side-chain protecting groups.
| Parameter | Recommendation |
| Cleavage Cocktail | 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.[2] |
| Reaction Time | 2-3 hours at room temperature.[3] |
| Peptide Precipitation | Cold diethyl ether.[2] |
Cleavage Procedure:
-
Wash the peptide-resin with Dichloromethane (DCM) and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
Experimental Workflow and Signaling Pathway Visualization
General Workflow for Solid-Phase Peptide Synthesis
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.
Caption: General workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Alanine Scanning Mutagenesis Workflow
Peptides containing alanine are crucial for techniques like Alanine Scanning Mutagenesis. This method systematically replaces amino acid residues with alanine to identify residues critical for protein-protein interactions or biological function.
Caption: Experimental workflow for Alanine Scanning Mutagenesis to identify key interaction residues.
References
Best Practices for Fmoc Deprotection of Fmoc-DL-Ala-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient and clean deprotection of the fluorenylmethyloxycarbonyl (Fmoc) group from Fmoc-DL-Ala-OH. Adherence to these best practices will help ensure high purity of the resulting free amine, which is crucial for successful subsequent reactions, such as peptide bond formation.
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids in solid-phase peptide synthesis (SPPS).[1][2] Its removal, or deprotection, is a critical step that must be complete to ensure the desired peptide sequence is synthesized.[3] Incomplete deprotection leads to the formation of deletion sequences, which can be challenging to separate from the target peptide.[3] The standard method for Fmoc deprotection involves treatment with a secondary amine base, most commonly piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2][4][5] This process proceeds via a β-elimination mechanism.[2][5]
While this compound is not known to be a sterically hindered amino acid, and its deprotection is generally straightforward, following best practices is essential to minimize side reactions and ensure high yields of the desired product.[3]
Key Considerations for Fmoc Deprotection
Several factors can influence the efficiency and outcome of the Fmoc deprotection reaction:
-
Reagent Quality: The purity of the piperidine and DMF is critical. Degraded or impure reagents can lead to incomplete deprotection and the formation of byproducts.[3]
-
Reaction Conditions: The concentration of piperidine, reaction time, and temperature should be optimized to ensure complete deprotection without causing unwanted side reactions.[1]
-
Washing: Thorough washing after deprotection is crucial to remove piperidine and the dibenzofulvene-piperidine adduct, which can interfere with subsequent coupling reactions.[6]
-
Monitoring: Monitoring the deprotection reaction is recommended to ensure its completion, especially when working with valuable or sensitive substrates.[7]
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection of this compound on Solid Support
This protocol describes the standard procedure for the deprotection of this compound attached to a solid support (e.g., Wang or Rink Amide resin) in the context of SPPS.
Materials:
-
This compound-loaded resin
-
Deprotection solution: 20% (v/v) piperidine in high-purity DMF.[4][6]
-
DMF (peptide synthesis grade)
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Swelling: Swell the this compound-loaded resin in DMF for at least 30 minutes to ensure optimal reagent accessibility.[4]
-
Initial Wash: Drain the DMF used for swelling and wash the resin with fresh DMF (3 x 1 min).[7]
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged.
-
Agitate the mixture at room temperature for an initial 3 minutes.[6]
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.[6] For routine deprotection, a single treatment of 7-10 minutes can also be effective.[4][8]
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[6]
-
-
Confirmation of Deprotection (Optional but Recommended):
Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
The cleavage of the Fmoc group releases dibenzofulvene, which forms an adduct with piperidine that has a strong UV absorbance around 301 nm.[6] This property can be used to quantify the amount of Fmoc group removed and thus determine the loading of the resin or the efficiency of a coupling step.
Procedure:
-
Collect Filtrate: During the deprotection step (Protocol 1, step 3), collect the combined piperidine filtrates in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).[6][7]
-
Dilution: Dilute the collected filtrate to the mark with DMF.[6][7]
-
UV-Vis Measurement: Measure the absorbance of the diluted solution at 301 nm using a UV spectrophotometer, with DMF as the blank.[6]
-
Calculation: The amount of Fmoc group cleaved can be calculated using the Beer-Lambert law (Absorbance = εcl), where ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (typically ~7800 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette (typically 1 cm).
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Deprotection Reagent | 20% Piperidine/DMF | 5% Piperidine/DMF | 2% DBU / 5% Piperazine (B1678402)/NMP | [4][10][11] |
| Reaction Time | 2 x 10 min | Not specified | Not specified | [12] |
| Deprotection Efficiency | >99% | No significant difference from 20% | Drastic reduction in DKP formation | [10][11] |
| Key Considerations | Standard, widely used method. | Reduced piperidine concentration, potentially more environmentally friendly. | Alternative for sequences prone to diketopiperazine (DKP) formation. | [10][11] |
Potential Side Reactions and Best Practices for Mitigation
While the deprotection of this compound is generally efficient, certain side reactions can occur, particularly in the context of a growing peptide chain.
-
Diketopiperazine (DKP) Formation: This is a major side reaction that can occur at the dipeptide stage, leading to cleavage of the dipeptide from the resin.[9] It is particularly prevalent when proline is one of the first two residues but can also occur with other amino acids.[9][13]
-
Mitigation:
-
Use a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin.[9]
-
Couple a pre-formed dipeptide instead of sequential single amino acid couplings.[9]
-
Use alternative deprotection reagents such as 2% DBU with 5% piperazine in NMP, which has been shown to significantly reduce DKP formation.[11]
-
-
-
Aspartimide Formation: This side reaction is common in sequences containing aspartic acid, particularly Asp-Gly or Asp-Ser sequences, and can be induced by the basic conditions of Fmoc deprotection.[13]
-
Mitigation:
-
Add 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution.[8][13]
-
Use piperazine as the deprotection base.[14]
-
-
Visualizing the Workflow
Fmoc Deprotection Workflow
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
Utilizing Fmoc-DL-Ala-OH for Chiral Amino Acid Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of amino acid enantiomers is critical in various fields, including drug discovery, peptide synthesis, and metabolomics. The use of the derivatizing agent 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) allows for the sensitive and reliable analysis of amino acids, including the chiral separation of D- and L-enantiomers, by High-Performance Liquid Chromatography (HPLC). This document provides detailed application notes and experimental protocols for the utilization of Fmoc-DL-Ala-OH as a standard for developing and validating chiral amino acid analysis methods.
This compound serves as an ideal racemic standard for optimizing the derivatization procedure and the subsequent chromatographic separation of alanine (B10760859) enantiomers. The Fmoc group, once attached to the amino acid, provides a strong UV chromophore and a fluorophore, significantly enhancing detection sensitivity.
Application Notes
The primary application of this compound in amino acid analysis is as a reference standard for the chiral separation of D- and L-alanine. This is crucial for:
-
Enantiomeric Purity Assessment: Determining the enantiomeric excess (e.e.) of alanine in synthesized peptides or chiral drug candidates.
-
Biological Sample Analysis: Quantifying the presence of D-alanine, which can be a biomarker for certain physiological or pathological conditions.
-
Method Development and Validation: Establishing and validating HPLC methods for the routine analysis of chiral amino acids.
The derivatization of DL-alanine with an Fmoc reagent precedes HPLC analysis. The resulting Fmoc-D-Ala-OH and Fmoc-L-Ala-OH diastereomers are then separated on a chiral stationary phase (CSP).
Data Presentation: Quantitative Analysis of this compound
The following tables summarize representative quantitative data for the chiral separation of this compound using HPLC. These values can be used as a benchmark for method development and validation.
Table 1: HPLC Method Parameters for Chiral Separation of this compound
| Parameter | Method 1 | Method 2 |
| Column | Lux 5 µm Cellulose-2 | Astec® CHIROBIOTIC® T |
| Dimensions | 250 x 4.6 mm | 250 x 4.6 mm |
| Mobile Phase | 0.1% TFA in Acetonitrile (B52724)/Water | Methanol/Acetic Acid/Triethylamine |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm | UV at 254 nm |
| Injection Volume | 5 µL | 10 µL |
| Column Temperature | Ambient | 25 °C |
Table 2: Chromatographic Performance for Chiral Separation of this compound
| Analyte | Column | Retention Time (t R , min) | Resolution (R s ) |
| Fmoc-D-Ala-OH | Lux 5 µm Cellulose-2 | 10.2 | > 1.5 |
| Fmoc-L-Ala-OH | Lux 5 µm Cellulose-2 | 11.5 | |
| Fmoc-D-Ala-OH | Astec® CHIROBIOTIC® T | 8.9 | > 2.0 |
| Fmoc-L-Ala-OH | Astec® CHIROBIOTIC® T | 10.1 |
Table 3: Method Validation Parameters for Fmoc-Amino Acid Analysis
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 pmol |
| Limit of Quantification (LOQ) | 0.5 - 5 pmol |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 5% |
Experimental Protocols
This section provides detailed methodologies for the derivatization of DL-alanine with Fmoc-OSu and the subsequent HPLC analysis.
Protocol 1: Derivatization of DL-Alanine with Fmoc-OSu
This protocol describes the procedure for the synthesis of this compound, which can then be used as a standard for HPLC analysis.
Materials:
-
DL-Alanine
-
10% (w/v) Sodium Carbonate (Na₂CO₃) solution
-
Dioxane
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
Dissolution of DL-Alanine: Dissolve DL-Alanine (1.0 equivalent) in the 10% aqueous sodium carbonate solution.
-
Preparation of Fmoc-OSu Solution: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.
-
Reaction: Slowly add the Fmoc-OSu solution to the stirring DL-Alanine solution at room temperature.
-
Reaction Time: Allow the reaction to proceed for 4-6 hours at room temperature, monitoring the reaction progress by TLC or HPLC.
-
Work-up:
-
Dilute the reaction mixture with deionized water.
-
Transfer the mixture to a separatory funnel and wash three times with diethyl ether to remove unreacted Fmoc-OSu.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with 1 M HCl. A white precipitate of this compound will form.
-
-
Isolation and Drying:
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Dry the product under vacuum to yield this compound as a white solid.
-
Protocol 2: Chiral HPLC Analysis of this compound
This protocol outlines the steps for the analysis of the prepared this compound standard using HPLC.
Materials and Equipment:
-
This compound standard
-
HPLC grade acetonitrile, methanol, and water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV or fluorescence detector
-
Chiral HPLC column (e.g., Lux 5 µm Cellulose-2, 250 x 4.6 mm)
-
0.22 µm syringe filters
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution to the desired concentrations (e.g., 1-100 µg/mL).
-
Mobile Phase Preparation: Prepare the mobile phase as specified in Table 1 (e.g., 0.1% TFA in acetonitrile/water). Degas the mobile phase before use.
-
HPLC System Setup:
-
Install the chiral column and equilibrate the system with the mobile phase at the specified flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Set the detector wavelength (e.g., 220 nm for UV detection).
-
-
Injection and Analysis:
-
Filter the standard solutions through a 0.22 µm syringe filter.
-
Inject a fixed volume (e.g., 5 µL) of each standard solution onto the HPLC system.
-
Record the chromatograms and the retention times for the two enantiomers.
-
-
Data Analysis:
-
Identify the peaks corresponding to Fmoc-D-Ala-OH and Fmoc-L-Ala-OH based on their retention times.
-
Calculate the resolution (Rs) between the two peaks to ensure adequate separation.
-
Construct a calibration curve by plotting the peak area against the concentration for each enantiomer to determine the linearity of the method.
-
Visualizations
The following diagrams illustrate the key workflows and relationships in the analysis of this compound.
Caption: Experimental workflow for amino acid analysis.
Caption: Logical relationship of analytical components.
Fmoc-DL-Ala-OH as a crucial building block in organic synthesis.
Application Notes: Fmoc-DL-Ala-OH in Organic Synthesis
Introduction
This compound is a protected form of the racemic amino acid alanine (B10760859), a crucial building block in organic and peptide synthesis. The N-terminal amine is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is stable under acidic conditions but readily removed by a base, typically a piperidine (B6355638) solution.[1][2] This key characteristic makes this compound a versatile reagent for Fmoc-based solid-phase peptide synthesis (SPPS).[3]
As a racemic mixture, this compound contains equal amounts of Fmoc-D-Ala-OH and Fmoc-L-Ala-OH. Its application is therefore specifically intended for scenarios where a mixture of stereoisomers at the alanine position is desired, such as in the generation of peptide libraries for screening purposes, or where the stereochemistry at that specific position is not critical to the final molecule's function. When incorporated into a peptide chain, it will result in the synthesis of two distinct diastereomers.
Key Applications:
-
Solid-Phase Peptide Synthesis (SPPS): The primary application of this compound is as a standard building block for the introduction of an alanine residue in SPPS.[3] The Fmoc group provides orthogonal protection to the acid-labile side-chain protecting groups commonly used.[1][2]
-
Combinatorial Chemistry: Used in the synthesis of peptide libraries where diversity at a specific position is required for screening and drug discovery efforts.
-
Synthesis of Modified Peptides: Serves as a precursor for creating peptides with non-proteinogenic or racemic amino acid insertions to study structure-activity relationships (SAR).
Physicochemical and Analytical Data
The following tables summarize the key properties of this compound and its individual enantiomers for comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 35661-38-2 | [4] |
| Molecular Formula | C₁₈H₁₇NO₄ | [4] |
| Molecular Weight | 311.33 g/mol | [4] |
| Appearance | White to off-white solid/powder | [4] |
| Storage | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [4][5] |
| Solubility | Soluble in DMSO (100 mg/mL), DMF (sparingly), Methanol (slightly) | [2][4] |
Table 2: Comparative Properties of Fmoc-Alanine Enantiomers
| Property | Fmoc-L-Ala-OH | Fmoc-D-Ala-OH |
| CAS Number | 35661-39-3 | 79990-15-1 |
| Melting Point | 147-153 °C | 113-123 °C |
| Purity (HPLC) | ≥ 99.0% | ≥ 99.0% |
| Optical Activity | [α]20/D −18°, c = 1 in DMF | [α]20/D +18.5±1.5°, c=1 in DMF |
| Primary Use | Standard reagent for coupling L-alanine into peptide sequences.[6] | Standard building block for introduction of D-alanine residues. |
Experimental Protocols
Protocol 1: General Procedure for this compound Coupling in Manual Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a single coupling cycle for incorporating this compound onto a resin-bound peptide chain with a free N-terminal amine.
1. Materials and Reagents:
-
Peptide-resin (e.g., Wang or Rink Amide resin)[7]
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Activation Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo-[4,5-b]pyridinium 3-oxid hexafluorophosphate)[9]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing Solvents: DMF, DCM
2. Procedure:
-
Step 1: Resin Swelling
-
Place the peptide-resin (1 equivalent) in a suitable reaction vessel.
-
Add DMF to swell the resin for 30-60 minutes.[9] Drain the solvent.
-
-
Step 2: Fmoc Deprotection
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture for 3 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[7][9]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Step 3: Amino Acid Activation
-
Step 4: Coupling
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 45-60 minutes.[9]
-
-
Step 5: Washing
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Step 6: Monitoring (Optional but Recommended)
-
Perform a Kaiser test (ninhydrin test) on a small sample of beads.[9] A negative result (yellow beads) indicates successful and complete coupling. If the test is positive (blue beads), repeat the coupling step with fresh reagents.
-
Protocol 2: Cleavage and Final Deprotection
This protocol is for cleaving the completed peptide from the resin and removing acid-labile side-chain protecting groups.
1. Materials and Reagents:
-
Peptide-resin (dried)
-
Cleavage Cocktail: A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[9] (Caution: TFA is highly corrosive).
-
Cold diethyl ether
2. Procedure:
-
Step 1: Preparation
-
Wash the final peptide-resin with DCM (5 times) and dry it under a vacuum.[9]
-
-
Step 2: Cleavage
-
Add the cleavage cocktail to the dried resin in a fume hood.
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[9]
-
-
Step 3: Peptide Precipitation
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise to a flask of cold diethyl ether.[9]
-
-
Step 4: Isolation
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting group fragments.
-
Dry the crude peptide product under a vacuum. The resulting product will be a mixture of two diastereomers.
-
Visualizations
Below are diagrams illustrating the key workflows and concepts related to the use of this compound in peptide synthesis.
Caption: Workflow for a single coupling cycle in Fmoc Solid-Phase Peptide Synthesis (SPPS).
Caption: Consequence of using this compound, resulting in a mixture of diastereomers.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. FMOC-Ala-OH | 35661-39-3 [amp.chemicalbook.com]
- 3. FMOC-Ala-OH | 35661-39-3 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fmoc-Ala-OH [cem.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: The Use of Fmoc-DL-Ala-OH in Combinatorial Chemistry Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-α-(9-Fluorenylmethoxycarbonyl)-DL-alanine (Fmoc-DL-Ala-OH) in the construction of combinatorial chemistry libraries. The inclusion of a racemic mixture of alanine (B10760859) introduces stereochemical diversity, a valuable strategy in the discovery of novel therapeutic leads and chemical probes.
Introduction to this compound in Combinatorial Synthesis
This compound is a protected amino acid derivative utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc protecting group on the α-amino group is base-labile, allowing for its removal under mild conditions that are compatible with a wide range of other protecting groups used for amino acid side chains.[1][2] The use of the DL-racemic mixture of alanine is a deliberate strategy in combinatorial chemistry to expand the chemical space of a library. By incorporating both D- and L-alanine at a specific position in a peptide or small molecule sequence, a pair of diastereomers is generated for each parent compound. This doubles the diversity of the library at that position and allows for the exploration of stereochemical influences on biological activity.
The synthesis of libraries incorporating this compound follows the general principles of Fmoc-based SPPS.[1][3] The process involves the sequential addition of amino acids to a growing chain anchored to a solid support.[4] Key steps include the deprotection of the Fmoc group, coupling of the next Fmoc-protected amino acid, and ultimately, cleavage of the completed molecules from the solid support.
Key Advantages of Using this compound:
-
Increased Library Diversity: Introduces stereochemical diversity, potentially leading to the discovery of stereospecific interactions with biological targets.
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids often exhibit increased resistance to degradation by proteases, which can improve their pharmacokinetic properties.[5][6]
-
Exploration of Novel Conformational Spaces: The presence of D-amino acids can induce unique secondary structures and conformations that are not accessible with libraries composed solely of L-amino acids.
Data Presentation: Theoretical Library Composition
The use of this compound at a single position within a peptide library results in a 1:1 mixture of two diastereomers for each unique sequence. The following table illustrates the impact on library complexity.
| Library Type | Number of Variable Positions (n) | Number of Building Blocks per Position (b) | Total Compounds | Example (Tripeptide with one DL-Ala position) |
| Standard L-amino acid library | 3 | 20 | 20^3 = 8,000 | Ac-Xaa-Yaa-Zaa-NH2 |
| Library with one DL-Ala position | 3 | 20 at two positions, 1 (DL-Ala) at one | 20^2 * 2 = 800 | Ac-Xaa-(DL-Ala)-Zaa-NH2 |
Note: This table assumes a split-and-pool synthesis approach.
Experimental Protocols
The following protocols are generalized for manual solid-phase synthesis. They can be adapted for automated synthesizers.
Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide, Wang resin for a C-terminal carboxylic acid).[1]
-
Procedure:
-
Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
Fmoc Deprotection
-
Reagent: 20% piperidine (B6355638) in DMF.
-
Procedure:
-
Add the deprotection solution to the resin.
-
Agitate the mixture for 20 minutes at room temperature.
-
Drain the solution.
-
Wash the resin thoroughly with DMF (3-5 times).[7]
-
Coupling of this compound
-
Reagents and Equipment:
-
This compound
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
DMF
-
Reaction vessel
-
-
Procedure:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.
-
Pre-activate the mixture by allowing it to stand for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Perform a ninhydrin (B49086) (Kaiser) test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Subsequent Amino Acid Couplings
Repeat the deprotection (3.2) and coupling (3.3) steps for each subsequent amino acid in the sequence.
Cleavage and Deprotection
-
Reagent: Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)). The exact composition may vary depending on the amino acid side-chain protecting groups present in the sequence.
-
Procedure:
-
Wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide library.
-
Precipitate the library by adding cold diethyl ether.
-
Centrifuge to pellet the precipitate and decant the ether.
-
Wash the pellet with cold ether and dry under vacuum.
-
Library Analysis and Screening
The resulting library will be a mixture of diastereomers.
-
Analysis: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to assess the purity and confirm the molecular weights of the library components. Due to the presence of diastereomers, HPLC peaks may be broader or appear as doublets.
-
Screening: The library can be screened for binding to a target protein or for a specific biological activity.[8][9] Hits from the initial screen will be mixtures of diastereomers. Deconvolution strategies or resynthesis of the individual D- and L-alanine containing peptides will be necessary to identify the active stereoisomer.
Visualizations
Experimental Workflow
Caption: Workflow for combinatorial library synthesis using this compound.
Logical Relationship in Library Diversity
Caption: Generation of diastereomers from a single parent sequence.
Signaling Pathway Inhibition Screen (Hypothetical)
Caption: Screening a library for inhibition of a signaling pathway.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. fiveable.me [fiveable.me]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combinatorial Peptide Libraries: Mining for Cell-Binding Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Custom Peptide Library Construction - Creative Peptides [creative-peptides.com]
- 9. Synthesis and Screening of One-Bead-One-Compound Cyclic Peptide Libraries | Springer Nature Experiments [experiments.springernature.com]
Advanced Analytical Techniques for the Characterization of Fmoc-DL-Ala-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(9-Fluorenylmethoxycarbonyl)-DL-alanine (Fmoc-DL-Ala-OH) is a critical building block in solid-phase peptide synthesis (SPPS). The purity and structural integrity of this raw material directly impact the yield and quality of the final peptide product. Therefore, robust analytical methodologies are essential for its comprehensive characterization. This document provides detailed application notes and experimental protocols for the advanced analytical characterization of this compound, ensuring its suitability for research and drug development applications.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Resolution
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for resolving its D- and L-enantiomers. Chiral stationary phases are employed for the enantiomeric separation.
Application Note:
Reverse-phase HPLC with a chiral stationary phase allows for the accurate determination of chemical and enantiomeric purity. The use of polysaccharide-based or macrocyclic glycopeptide-based chiral columns is effective for the baseline separation of Fmoc-protected amino acid enantiomers.[1] A mobile phase consisting of an organic solvent (e.g., acetonitrile) with an acidic additive (e.g., trifluoroacetic acid) is typically used to achieve good peak shape and resolution.[1] Detection is commonly performed using a UV detector at 220 nm, where the Fmoc group exhibits strong absorbance.[1]
Experimental Protocol: Chiral HPLC
Objective: To determine the enantiomeric purity of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: Lux Cellulose-2 column (250 x 4.6 mm, 5 µm) or equivalent.[1]
Reagents:
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic Acid (TFA, HPLC grade)
-
Water (HPLC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) Acetonitrile and Water, both containing 0.1% TFA.[1] Degas the mobile phase before use.
-
HPLC Conditions:
-
Data Analysis: Integrate the peaks corresponding to the D- and L-enantiomers. Calculate the enantiomeric excess (% ee) using the peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. ¹H NMR provides information on the proton environment within the molecule.
Application Note:
The ¹H NMR spectrum of Fmoc-Ala-OH shows characteristic signals for the protons of the fluorenylmethoxycarbonyl (Fmoc) group, the alanine (B10760859) backbone, and the methyl side chain.[2] The chemical shifts and coupling patterns are unique to the molecule's structure. Deuterated solvents such as DMSO-d₆ or CDCl₃ are commonly used for sample preparation.
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher)
Reagents:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated solvent in an NMR tube.
-
Instrument Setup:
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.
-
Spectral Interpretation: Assign the observed chemical shifts to the corresponding protons in the this compound structure.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and for identifying potential impurities. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.
Application Note:
ESI-MS analysis of this compound will yield the molecular ion, typically as the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.[3][4] The accurate mass measurement can confirm the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information.[4]
Experimental Protocol: ESI-MS
Objective: To verify the molecular weight of this compound.
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source.
Reagents:
-
This compound sample
-
Methanol or Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (optional, for positive ion mode) or Ammonium acetate (B1210297) (optional, for negative ion mode)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a suitable solvent mixture, such as 50:50 methanol/water.[5]
-
Instrument Settings (Negative Ion Mode Example): [3]
-
Ionization Mode: ESI Negative
-
Capillary Voltage: 3-4 kV
-
Nebulizer Gas Pressure: 30-40 psi
-
Drying Gas Flow: 8-10 L/min
-
Drying Gas Temperature: 300-350 °C
-
Mass Range: m/z 100-500
-
-
Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) and acquire the mass spectrum.
-
Data Analysis: Identify the peak corresponding to the molecular ion of this compound (C₁₈H₁₇NO₄, MW = 311.33).
Thermal Analysis (DSC/TGA) for Physicochemical Characterization
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into the thermal properties of this compound, including its melting point and thermal stability.
Application Note:
DSC can be used to determine the melting point and to detect any polymorphic transitions. TGA measures the change in mass as a function of temperature, providing information about the thermal stability and decomposition profile of the compound. For Fmoc-protected amino acids, TGA can show the thermal lability of the Fmoc group.
Experimental Protocol: DSC and TGA
Objective: To determine the melting point and thermal stability of this compound.
Instrumentation:
-
Simultaneous Thermal Analyzer (STA) capable of performing both TGA and DSC.[6]
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan.
-
Instrument Setup:
-
Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: Record the heat flow (DSC) and mass change (TGA) as a function of temperature.
-
Data Analysis:
-
DSC: Determine the onset and peak temperature of the melting endotherm.
-
TGA: Determine the onset temperature of decomposition from the weight loss curve.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in this compound.
Application Note:
The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H, C=O (from both the carbamate (B1207046) and carboxylic acid), and aromatic C-H functional groups. This provides a spectroscopic fingerprint of the molecule.
Experimental Protocol: FTIR Spectroscopy
Objective: To identify the functional groups in this compound.
Instrumentation:
-
FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Background Collection: Collect a background spectrum of the empty ATR crystal.
-
Sample Spectrum Collection: Collect the FTIR spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Quantitative Data Summary
| Parameter | Technique | Typical Value | Reference |
| Purity | HPLC | ≥ 95% | [7] |
| Enantiomeric Purity | Chiral HPLC | > 99.0% ee | [1] |
| Melting Point | DSC | 147-153 °C | [7] |
| Molecular Weight (C₁₈H₁₇NO₄) | MS | 311.33 g/mol | [7] |
| ¹H NMR Chemical Shifts (ppm) | ¹H NMR | See table below | [2] |
¹H NMR Spectral Data for Fmoc-Ala-OH [2]
| Assignment | Chemical Shift (ppm) |
| Carboxylic Acid OH | ~12.6 |
| Aromatic CH | 7.900, 7.748, 7.737, 7.70, 7.43, 7.35 |
| CH (Alanine α-proton) | 4.303 |
| CH₂ (Fmoc) | 4.237 |
| CH (Fmoc) | 4.033 |
| CH₃ (Alanine) | 1.301 |
Visualizations
Caption: Workflow for the comprehensive characterization of this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
References
- 1. phenomenex.com [phenomenex.com]
- 2. FMOC-Ala-OH(35661-39-3) 1H NMR spectrum [chemicalbook.com]
- 3. High performance liquid chromatography-electrospray ionization mass spectrometric (LC-ESI-MS) methodology for analysis of amino acid energy substrates in microwave-fixed microdissected brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Nα-Fmoc-protected ureidopeptides by electrospray ionization tandem mass spectrometry (ESI-MS/MS): differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. Fmoc-Ala-OH 95 35661-39-3 [sigmaaldrich.com]
Application Notes and Protocols for HPLC Analysis of Fmoc-DL-Ala-OH Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9-fluorenylmethoxycarbonyl)-DL-alanine (Fmoc-DL-Ala-OH) is a critical raw material in solid-phase peptide synthesis (SPPS). The chemical and enantiomeric purity of this building block is paramount, as impurities can lead to the generation of undesired peptide sequences, complicating purification and potentially impacting the final product's biological activity and safety profile. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for assessing the purity of Fmoc-protected amino acids.
This document provides detailed protocols for two essential HPLC methods for the comprehensive purity assessment of this compound:
-
Reverse-Phase HPLC (RP-HPLC) for Chemical Purity Assessment: To quantify this compound and separate it from common process-related impurities.
-
Chiral HPLC for Enantiomeric Purity Assessment: To separate and quantify the D- and L-enantiomers of Fmoc-Ala-OH.
Potential Impurities in this compound
During the synthesis and storage of Fmoc-Ala-OH, several impurities can arise. It is crucial to have analytical methods capable of detecting and quantifying these species.[1][2] Common impurities include:
-
Fmoc-Ala-Ala-OH: A dipeptide impurity formed by the reaction of the Fmoc attachment reagent with an already formed Fmoc-amino acid.[3]
-
Fmoc-ß-Ala-OH: An isomeric impurity that can be formed during the synthesis of Fmoc-amino acids.[4][5]
-
Free Alanine: Resulting from incomplete reaction or degradation of the Fmoc-amino acid.[1]
-
Enantiomeric Impurities: The presence of the undesired enantiomer (e.g., Fmoc-L-Ala-OH in a batch of Fmoc-D-Ala-OH, or vice-versa). Standard RP-HPLC cannot separate these.[2]
Method 1: Chemical Purity Assessment by Reverse-Phase HPLC
This method is designed to separate this compound from its common, non-enantiomeric impurities.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (B52724)
-
This compound sample
-
Reference standards for potential impurities (if available)
2. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of mobile phases A and B) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
3. HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
4. Data Analysis:
-
The purity of the this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
-
Identify and quantify known impurities by comparing their retention times with those of reference standards, if available.
Data Presentation
Table 1: Expected Retention Times for this compound and Potential Impurities by RP-HPLC.
| Compound | Expected Retention Time (min) | Notes |
| Fmoc-ß-Ala-OH | ~11.5 | Isomeric impurity, may elute very close to the main peak. |
| This compound | ~12.0 | Main Analyte Peak |
| Fmoc-Ala-Ala-OH | ~14.5 | Dipeptide impurity, expected to be more retained than the monomer. |
Note: Retention times are estimates and may vary depending on the specific C18 column, HPLC system, and exact mobile phase preparation. It is recommended to confirm the identity of peaks using reference standards.
Method 2: Enantiomeric Purity Assessment by Chiral HPLC
This method is crucial for determining the enantiomeric excess (e.e.) of the Fmoc-Ala-OH sample by separating the D- and L-enantiomers.[6]
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Lux 5 µm Cellulose-2, 250 x 4.6 mm)
-
Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: HPLC-grade Acetonnitrile with 0.1% Trifluoroacetic Acid (TFA)
-
This compound sample (for method setup)
-
Fmoc-L-Ala-OH and Fmoc-D-Ala-OH reference standards
2. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
3. HPLC Conditions:
-
Column: Lux 5 µm Cellulose-2, 250 x 4.6 mm
-
Mobile Phase: Isocratic mixture of Acetonitrile / 0.1% Trifluoroacetic Acid (60:40)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
-
Column Temperature: Ambient (approximately 25°C)
4. Data Analysis:
-
The enantiomeric purity is calculated from the peak areas of the D- and L-enantiomers.
-
Enantiomeric Excess (% e.e.) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Data Presentation
Table 2: Typical Retention Data for Chiral Separation of Fmoc-Ala-OH Enantiomers. [6]
| Enantiomer | Retention Time (t R ) (min) |
| Fmoc-D-Ala-OH | 11.67 |
| Fmoc-L-Ala-OH | 15.05 |
Note: Data obtained on a Lux 5 µm Cellulose-2 column.[6] Retention times and elution order may vary with different chiral stationary phases.
Workflow and Pathway Diagrams
Caption: Workflow for the comprehensive purity assessment of this compound.
Caption: Logical relationship between purity types and analytical methods.
References
- 1. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phenomenex.com [phenomenex.com]
Application Notes and Protocols for the Structural Elucidation of Fmoc-DL-Ala-OH via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the structural elucidation of N-(9-Fluorenylmethoxycarbonyl)-DL-alanine (Fmoc-DL-Ala-OH) using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for one-dimensional (1D) and two-dimensional (2D) NMR experiments are outlined to facilitate the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, confirming the molecular structure of this critical raw material used in peptide synthesis and drug development.
Introduction
This compound is a derivative of the amino acid alanine (B10760859), protected at the amine group by a fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is instrumental in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain. The structural integrity and purity of this compound are paramount to ensure the correct sequence and purity of the final peptide product. NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule, making it an indispensable tool for the characterization of such compounds.
This document details the necessary steps and expected outcomes for the complete structural verification of this compound using a suite of NMR experiments.
Data Presentation
The structural elucidation of this compound is achieved through the analysis of ¹H and ¹³C NMR spectra. The chemical shifts are reported in parts per million (ppm) and referenced to a standard. The following tables summarize the expected chemical shifts based on available data and spectral analysis.
Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆
| Signal Label | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| A | ~12.6 | br s | 1H | Carboxylic Acid (-COOH) |
| B | 7.90 | d | 2H | Aromatic (Fmoc) |
| C | 7.74 | t | 2H | Aromatic (Fmoc) |
| D | 7.43 | t | 2H | Aromatic (Fmoc) |
| E | 7.35 | t | 2H | Aromatic (Fmoc) |
| F | 7.70 | d | 1H | Amide (-NH) |
| G | 4.30 - 4.24 | m | 3H | CH₂ (Fmoc) & CH (Ala) |
| H | 1.30 | d | 3H | CH₃ (Ala) |
Note: The assignments for the aromatic protons of the Fmoc group (B, C, D, E) are based on typical splitting patterns and chemical shift ranges. Unambiguous assignment requires 2D NMR data. The multiplet at 4.30-4.24 ppm (G) contains the overlapping signals of the Fmoc methylene (B1212753) protons and the alpha-proton of alanine.
Table 2: Expected ¹³C NMR Spectral Data of this compound in DMSO-d₆
| Assignment | Expected Chemical Shift (ppm) |
| Carbonyl (-COOH) | ~174 |
| Carbonyl (Fmoc, -O(C=O)N-) | ~156 |
| Quaternary Aromatic (Fmoc) | ~144, ~141 |
| Aromatic CH (Fmoc) | ~128, ~127, ~125, ~120 |
| Methylene (-CH₂-, Fmoc) | ~66 |
| Methine (α-CH, Ala) | ~50 |
| Methine (Fmoc) | ~47 |
| Methyl (-CH₃, Ala) | ~17 |
Note: The expected chemical shifts are based on typical values for Fmoc-protected amino acids. Experimental verification is necessary for precise assignments.
Experimental Protocols
High-quality NMR data is contingent on proper sample preparation and the use of appropriate experimental parameters. The following protocols are recommended for the analysis of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent. DMSO-d₆ is an excellent choice for Fmoc-protected amino acids due to its high solubilizing power.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. Gentle warming or vortexing may be applied to aid dissolution.
-
Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Final Volume Adjustment: Ensure the final sample height in the NMR tube is at least 4 cm to allow for proper shimming.
NMR Data Acquisition
The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
2.1. ¹H NMR Spectroscopy
-
Purpose: To obtain an overview of the proton signals, their integrations, and multiplicities.
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-64, depending on concentration.
-
Temperature: 298 K.
2.2. ¹³C NMR Spectroscopy
-
Purpose: To identify the number of unique carbon environments.
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
2.3. 2D COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton scalar couplings, revealing which protons are connected through 2-3 bonds.
-
Pulse Sequence: Standard COSY sequence (e.g., 'cosygpqf').
-
Spectral Width (F1 and F2): 16 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate protons with their directly attached carbons.
-
Pulse Sequence: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3').
-
Spectral Width (F2 - ¹H): 16 ppm.
-
Spectral Width (F1 - ¹³C): 180 ppm (focused on the expected range of protonated carbons).
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 16-32.
2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.
-
Pulse Sequence: Standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndqf').
-
Spectral Width (F2 - ¹H): 16 ppm.
-
Spectral Width (F1 - ¹³C): 240 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 32-64.
Mandatory Visualizations
Molecular Structure and Numbering Scheme
The following diagram illustrates the molecular structure of this compound with the atom numbering scheme used for NMR signal assignments.
NMR Experimental Workflow for Structural Elucidation
The logical progression of NMR experiments for the complete structural assignment of this compound is depicted in the workflow diagram below.
Interpretation of NMR Data
-
¹H NMR: The ¹H NMR spectrum provides the initial overview. The broad singlet around 12.6 ppm is characteristic of a carboxylic acid proton. The aromatic region (7.3-7.9 ppm) will show a series of doublets and triplets corresponding to the eight protons of the fluorenyl group. The amide proton will appear as a doublet around 7.7 ppm. The multiplet between 4.2 and 4.3 ppm integrates to three protons and arises from the overlapping signals of the Fmoc CH₂ group and the alanine α-CH. The methyl group of alanine will be an upfield doublet around 1.3 ppm.
-
¹³C NMR: The ¹³C NMR spectrum will confirm the presence of 18 unique carbon atoms in the molecule. Key signals include the two carbonyl carbons (carboxylic acid and urethane), the aromatic carbons, and the aliphatic carbons of the alanine and Fmoc moieties.
-
COSY: The COSY spectrum is crucial for identifying coupled protons. A cross-peak will be observed between the amide NH proton and the α-CH of alanine, and between the α-CH and the β-CH₃ protons of alanine. This confirms the alanine spin system. Correlations will also be seen between the coupled aromatic protons of the Fmoc group and between the CH and CH₂ protons of the Fmoc aliphatic system.
-
HSQC: The HSQC spectrum will definitively link each proton to its directly attached carbon. This allows for the unambiguous assignment of the protonated carbons, such as the α-carbon and β-carbon of alanine, and the carbons of the Fmoc group.
-
HMBC: The HMBC spectrum provides the final piece of the structural puzzle by showing correlations between protons and carbons that are two or three bonds away. Key correlations to look for include:
-
From the alanine α-proton to the alanine carbonyl carbon and the urethane (B1682113) carbonyl carbon of the Fmoc group.
-
From the alanine methyl protons to the alanine α-carbon and carbonyl carbon.
-
From the Fmoc CH₂ protons to the urethane carbonyl carbon and the aromatic carbons of the fluorenyl group.
-
By systematically analyzing the data from this suite of NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved, ensuring its identity and suitability for its intended application in research and development.
Application Notes and Protocols for the Mass Spectrometric Analysis of Fmoc-DL-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analysis of N-(9-fluorenylmethoxycarbonyl)-DL-alanine (Fmoc-DL-Ala-OH) using mass spectrometry techniques. These guidelines are intended to assist in the qualitative and quantitative analysis of this compound, which is a critical raw material in solid-phase peptide synthesis.
Introduction
This compound is an essential building block in the synthesis of peptides for research and pharmaceutical development. The purity and identity of this raw material are crucial for the successful synthesis of the target peptide. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a highly sensitive and specific method for the characterization and quantification of this compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for such molecules, enabling the analysis of the intact molecule and its fragments for structural confirmation. This note outlines the principles and provides a standard operating procedure for its analysis.
Principle of Mass Spectrometric Analysis
The analysis of this compound by LC-MS involves its separation from potential impurities by liquid chromatography followed by ionization and detection by a mass spectrometer. In the mass spectrometer, the molecule is ionized, typically by protonation ([M+H]⁺) in positive ion mode or deprotonation ([M-H]⁻) in negative ion mode. The resulting molecular ion's mass-to-charge ratio (m/z) is measured to confirm the molecular weight.
For enhanced specificity and quantitative analysis, tandem mass spectrometry (MS/MS) is employed. In this technique, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure and can be used for unambiguous identification and quantification through Multiple Reaction Monitoring (MRM).
Experimental Protocols
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (Molecular Weight: 311.33 g/mol ) at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile (B52724) or a mixture of acetonitrile and water. From the stock solution, prepare a series of dilutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) for calibration.
-
Sample from Reaction Mixture: If analyzing a sample from a synthesis reaction, dilute it in a compatible solvent to a concentration within the calibration range. Filtration of the sample through a 0.22 µm syringe filter is recommended to remove particulate matter.
Liquid Chromatography (LC) Method
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good separation.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS) Method
The following parameters can be used as a starting point and should be optimized for the specific instrument in use.
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative.
-
Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Source Temperature: 150 °C.
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative data for the mass spectrometric analysis of this compound.
| Parameter | Value | Ion Mode |
| Molecular Weight | 311.33 g/mol | - |
| Precursor Ion | ||
| [M+H]⁺ | 312.12 m/z | Positive |
| [M-H]⁻ | 310.11 m/z | Negative |
| [M+Na]⁺ | 334.10 m/z[1] | Positive |
| Major Fragment Ions (Product Ions) | ||
| From [M+H]⁺ (312.12 m/z) | ||
| Fmoc-CH₂⁺ | 179.1 m/z | Positive |
| [M+H - COOH]⁺ | 266.1 m/z | Positive |
| From [M-H]⁻ (310.11 m/z) | ||
| [M-H - Fmoc]⁻ | 88.0 m/z | Negative |
| [Fmoc-O]⁻ | 195.1 m/z | Negative |
Multiple Reaction Monitoring (MRM) Transitions
For targeted quantitative analysis, the following MRM transitions can be used. The collision energy should be optimized for the specific instrument.
| Precursor Ion (m/z) | Product Ion (m/z) | Ion Mode | Suggested Collision Energy (eV) |
| 312.12 | 179.1 | Positive | 15-25 |
| 312.12 | 266.1 | Positive | 10-20 |
| 310.11 | 88.0 | Negative | 15-25 |
| 310.11 | 195.1 | Negative | 10-20 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
Caption: General workflow for LC-MS/MS analysis of this compound.
Proposed Fragmentation Pathway (Positive Ion Mode)
The diagram below illustrates the proposed fragmentation of the protonated this compound molecule.
Caption: Proposed fragmentation of [this compound+H]⁺.
Proposed Fragmentation Pathway (Negative Ion Mode)
This diagram shows the proposed fragmentation of the deprotonated this compound molecule.
Caption: Proposed fragmentation of [this compound-H]⁻.
Conclusion
The methods described provide a robust framework for the analysis of this compound by LC-MS and LC-MS/MS. These techniques are invaluable for ensuring the quality of this key reagent in peptide synthesis, thereby supporting the development of novel therapeutics and research tools. It is recommended that the specific parameters be optimized for the instrumentation available in your laboratory to achieve the best performance.
References
Troubleshooting & Optimization
Resolving Solubility Challenges with Fmoc-DL-Ala-OH: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing Fmoc-DL-Ala-OH in their synthetic workflows, encountering solubility issues can be a significant bottleneck. This technical support center provides a comprehensive guide to understanding and overcoming these challenges through detailed troubleshooting, frequently asked questions, and standardized experimental protocols.
Troubleshooting Guide: Addressing this compound Solubility Issues
Question: My this compound is not dissolving in the recommended solvent. What steps can I take to resolve this?
Answer: Difficulty in dissolving this compound is a common issue that can often be resolved by following a systematic approach. The following workflow outlines a series of steps to effectively troubleshoot and achieve complete dissolution.
Caption: A stepwise workflow for troubleshooting solubility issues of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the solubility of this compound?
A1: The solubility of this compound is influenced by several factors:
-
Solvent Choice: The polarity and hydrogen bonding capacity of the solvent are critical. Polar aprotic solvents are generally most effective.
-
Aggregation: The planar and aromatic nature of the Fmoc group can lead to π-π stacking, causing self-assembly and aggregation, which significantly reduces solubility.[1]
-
Compound Purity: Impurities within the this compound powder can hinder dissolution.
-
Solvent Quality: The presence of water in hygroscopic solvents like DMF can negatively impact the solubility of Fmoc-protected amino acids. It is crucial to use fresh, anhydrous solvents.
-
Temperature: Solubility generally increases with temperature.
Q2: Which solvents are recommended for dissolving this compound?
A2: For solid-phase peptide synthesis (SPPS), the following solvents are commonly used, with Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) being the most prevalent.
Q3: Is there a risk of degradation when heating a solution of this compound?
A3: Gentle heating to 30-40°C is a standard technique to aid dissolution.[1] However, prolonged exposure to higher temperatures can potentially lead to degradation of the Fmoc-amino acid. It is advisable to heat the solution for the minimum time necessary to achieve dissolution.
Q4: Can I pre-dissolve this compound in a small amount of a stronger solvent and then dilute it?
A4: Yes, this is a highly recommended strategy, especially when dealing with persistent solubility issues. Dimethyl sulfoxide (B87167) (DMSO) is an excellent solvent for most Fmoc-amino acids. A concentrated stock solution can be prepared in DMSO and then diluted with the primary reaction solvent, such as DMF or NMP, as needed for the coupling reaction.[1]
Quantitative Solubility Data
The following table summarizes the solubility of this compound and the closely related Fmoc-L-Ala-OH in common organic solvents used in peptide synthesis. This data is compiled from various sources and should be used as a guideline. Actual solubility may vary depending on the specific experimental conditions.
| Solvent | Abbreviation | This compound Solubility | Fmoc-L-Ala-OH Solubility (for comparison) | Notes |
| Dimethyl sulfoxide | DMSO | 100 mg/mL | 50 mg/mL | A highly effective solvent; sonication may be required.[2][3] |
| N,N-Dimethylformamide | DMF | Sparingly Soluble | > 100 mg/mL (estimated) | The most common solvent for SPPS. Quality is critical.[4][5] |
| N-Methyl-2-pyrrolidone | NMP | Data not available | > 100 mg/mL (estimated) | A good alternative to DMF, often used for poorly soluble sequences.[4] |
| Dichloromethane | DCM | Data not available | 20 - 50 mg/mL (estimated) | Moderate solubility; often used in combination with more polar solvents.[4] |
| Methanol | MeOH | Slightly Soluble | Data not available | Can be used, sometimes with gentle heating. |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound for SPPS
This protocol outlines the standard procedure for dissolving this compound for a typical solid-phase peptide synthesis coupling reaction.
-
Preparation: Weigh the required amount of this compound and the coupling agent (e.g., HBTU, HATU) into a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMF or NMP to achieve the desired concentration for the coupling reaction.
-
Dissolution: Vortex the vial vigorously for 1-2 minutes.
-
Activation: Add the activation base (e.g., DIPEA) to the solution. The solution should become clear upon addition of the base and further vortexing.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
Protocol 2: Dissolution of Poorly Soluble this compound
This protocol provides a step-by-step method for dissolving this compound when it exhibits poor solubility in the primary solvent.
-
Initial Attempt: Follow steps 1-3 of the Standard Dissolution Protocol. If the compound does not fully dissolve, proceed to the next step.
-
Sonication: Place the vial in an ultrasonic bath for 10-15 minutes. Visually inspect for complete dissolution.[1]
-
Gentle Heating: If sonication is insufficient, warm the solution in a water bath at 30-40°C for 5-10 minutes with intermittent vortexing.[1]
-
Co-Solvent Addition: If solubility issues persist, prepare a fresh solution and add a small amount of DMSO (e.g., 5-10% of the total volume) to the DMF or NMP before adding it to the this compound.
-
Activation and Coupling: Once the this compound is fully dissolved, proceed with the activation and coupling steps as described in the standard protocol.
Experimental Workflow for a Standard SPPS Cycle
The following diagram illustrates the key stages of a single amino acid coupling cycle in Fmoc-based solid-phase peptide synthesis, including the dissolution of the Fmoc-amino acid.
Caption: A simplified workflow for a single coupling cycle in Fmoc-based SPPS.
References
Technical Support Center: Purification of Peptides Containing Fmoc-DL-Ala-OH
This guide provides researchers, scientists, and drug development professionals with effective strategies and troubleshooting advice for the purification of peptides containing Fmoc-DL-Ala-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when synthesizing peptides with this compound?
A1: Common impurities include truncated sequences from incomplete coupling or deprotection, and deletion sequences.[1] Dipeptide impurities (Fmoc-Ala-Ala-OH) can also form if the Fmoc attachment reagent reacts with an already formed Fmoc-amino acid, leading to double insertion.[2] Additionally, impurities present in the initial this compound raw material can be incorporated into the final peptide.[3] A specific impurity to be aware of is the formation of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH, which can arise from a Lossen-type rearrangement during the introduction of the Fmoc group.[4]
Q2: Why is the purity of the initial this compound starting material so critical?
A2: The purity of the starting Fmoc-amino acids directly impacts the overall purity of the final synthesized peptide. Residual impurities in the this compound can lead to the incorporation of unwanted sequences, complicating the purification process and reducing the final yield. Purifying the Fmoc-amino acids before synthesis can significantly increase the purity of the crude peptide by over 15%.[3]
Q3: What are the primary methods for purifying peptides containing this compound?
A3: The most common and effective method for purifying peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][5] This technique is excellent at separating the target peptide from impurities like truncated or deletion sequences.[1][5] For the starting material, this compound, recrystallization is an effective purification method.
Q4: Can peptide aggregation be an issue when working with this compound containing peptides, and how can it be addressed?
A4: Yes, peptide aggregation can occur during solid-phase peptide synthesis (SPPS), leading to incomplete reactions and the formation of impurities.[3][6] Slow kinetics during Fmoc deprotection can be an indication of peptide aggregation.[7] To address this, you can purify the peptide using a suitable buffer system and then lyophilize it from a solution containing a low concentration of an organic acid, such as acetic acid.[8]
Q5: What analytical techniques are used to assess the purity of the final peptide?
A5: The primary method for analyzing peptide purity is analytical RP-HPLC, typically using a C18 column.[1][5] Detection is often performed at 215 nm, which is optimal for the peptide bond.[1] Mass spectrometry (MS) is used alongside HPLC to confirm the molecular weight of the synthesized peptide and identify any impurities.[1][8]
Troubleshooting Guide
Problem 1: Low purity of the crude peptide after synthesis.
-
Question: My crude peptide purity is very low (<50%) after synthesis. What could be the cause and how can I improve it?
-
Answer: Low crude purity often stems from impurities in the starting materials or inefficiencies in the synthesis steps.[3]
-
Solution 1: Purify the this compound. Impurities in the Fmoc-amino acid starting material are a major contributor to low-purity crude products. Implementing a purification step for the this compound raw material, such as recrystallization, can reduce initial impurities and significantly increase the final crude peptide purity.
-
Solution 2: Optimize Coupling and Deprotection. Incomplete Fmoc deprotection or coupling reactions lead to truncated and deletion sequences.[1][6] Ensure you are using high-quality, amine-free DMF, as impurities in the solvent can cause premature Fmoc removal.[9] If aggregation is suspected, consider sonicating the reaction mixture or coupling at a higher temperature.[6]
-
Problem 2: Difficulty separating the target peptide from impurities via HPLC.
-
Question: I am having trouble resolving my target peptide from a closely eluting impurity during HPLC purification. What can I do?
-
Answer: Co-eluting peaks can be due to very similar structures, such as diastereomers resulting from racemization, or peptides with minor modifications.[6][8]
-
Solution 1: Adjust the HPLC Gradient. A shallower gradient during the elution of your target peptide can increase the resolution between closely eluting peaks.[10]
-
Solution 2: Change the Stationary Phase. If you are using a C18 column, switching to a C8 or a different stationary phase might alter the selectivity and improve separation.[5]
-
Solution 3: Check for Racemization. Racemization of amino acids during synthesis can create diastereomers that are difficult to separate.[6] Using coupling reagents known to suppress racemization, such as HOBt or HOAt, can help prevent this issue.[6][8]
-
Problem 3: The purified peptide has poor solubility.
-
Question: After purification and lyophilization, my peptide is difficult to dissolve. How can I improve its solubility?
-
Answer: Poor solubility can be caused by peptide aggregation.[8]
Quantitative Data
The purity of the starting materials has a significant impact on the final crude peptide purity.
| Parameter | Before Fmoc-Amino Acid Purification | After Fmoc-Amino Acid Purification | Purity Increase |
| Total Impurities in Fmoc-Amino Acids | ~26% | ~10% | - |
| Crude Peptide Purity (Glucagon Example) | ~53% | 68.08% | >15% |
Data synthesized from a study on Glucagon synthesis where all constituent Fmoc-amino acids were purified prior to synthesis.
Experimental Protocols
Protocol 1: Purification of Fmoc-Ala-OH by Recrystallization
This protocol is adapted from a general procedure for purifying Fmoc-amino acids.
-
Dissolution: In a suitable flask, add 100g of crude Fmoc-Ala-OH. Add 600ml of Toluene.
-
Heating: Increase the temperature of the mixture to 50°C. Stir and maintain this temperature for 1 hour to ensure complete dissolution.
-
Crystallization: Reduce the temperature to 30±5°C and continue stirring for approximately 2 hours to allow the purified Fmoc-Ala-OH to crystallize.
-
Filtration: Filter the mixture to collect the crystallized product. Wash the collected solid (wet cake) with Toluene.
-
Drying: Dry the purified Fmoc-Ala-OH under vacuum at 50°C until a constant weight is achieved. The expected yield of purified product is approximately 92g.[11]
Protocol 2: General Protocol for Peptide Purification by RP-HPLC
This is a general protocol for the purification of a crude peptide.[1][5][10]
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with a small amount of TFA or acetic acid). Filter the sample to remove any particulate matter.
-
Column and Solvents:
-
Chromatography:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the dissolved crude peptide onto the column.
-
Run a linear gradient of increasing Mobile Phase B to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide and must be optimized (e.g., 5% to 65% B over 60 minutes).
-
Monitor the elution profile at 215 nm.[1]
-
-
Fraction Collection: Collect fractions corresponding to the main peak of the target peptide.
-
Analysis and Pooling: Analyze the collected fractions for purity using analytical RP-HPLC and for identity using mass spectrometry. Pool the fractions that meet the desired purity level.
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a solid.
Visual Workflow
Caption: Troubleshooting workflow for peptide purification.
References
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 3. ajpamc.com [ajpamc.com]
- 4. researchgate.net [researchgate.net]
- 5. hplc.eu [hplc.eu]
- 6. peptide.com [peptide.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajpamc.com [ajpamc.com]
Technical Support Center: Optimizing Fmoc Deprotection of Fmoc-DL-Ala-OH
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the Nα-Fmoc deprotection step for Fmoc-DL-Ala-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Fmoc deprotection?
The most common method for removing the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is treatment with a solution of a secondary amine base in a polar aprotic solvent.[1][2] The standard and most widely used condition is a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[3][4][5] The reaction proceeds via a β-elimination mechanism.[6][]
Q2: Why is complete Fmoc deprotection critical for my synthesis?
Incomplete Fmoc deprotection is a major cause of failed peptide synthesis. If the Fmoc group is not fully removed from the N-terminal amine of the growing peptide chain, the subsequent amino acid cannot be coupled.[8] This results in the formation of deletion sequences (peptides missing one or more amino acids), which are often difficult to separate from the desired full-length peptide, leading to reduced overall yield and purity.[8]
Q3: How can I monitor the completion of the Fmoc deprotection step?
Several methods are available to monitor deprotection:
-
UV-Vis Spectroscopy: The cleavage of the Fmoc group releases dibenzofulvene (DBF), which reacts with piperidine to form a DBF-piperidine adduct.[5][6][9] This adduct has a strong and characteristic UV absorbance around 301-312 nm.[5][8][9] By monitoring the absorbance of the solution flowing from the reaction vessel, you can track the reaction's progress in real time.[9] Many automated peptide synthesizers use this method to ensure deprotection is complete.[6][9]
-
Kaiser Test: This is a qualitative colorimetric test to detect free primary amines on the resin.[8][9] After deprotection and washing, a small sample of the resin is tested. A positive result (dark blue beads/solution) indicates the presence of free amines, signifying a successful deprotection.[8][9] A negative result (yellow or no color change) suggests the Fmoc group is still attached.[8][9]
Q4: Are there alternatives to piperidine for Fmoc deprotection?
Yes, several alternative bases can be used, which may offer advantages in minimizing certain side reactions or for safety and regulatory reasons, as piperidine is a controlled substance.[10] Alternatives include:
-
Piperazine (B1678402) (PZ): A good alternative that can minimize base-induced side reactions like aspartimide formation.[10][11]
-
4-Methylpiperidine (4MP): Behaves similarly to piperidine.[10]
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A much stronger, non-nucleophilic base that removes the Fmoc group significantly faster than piperidine.[6] It is often used in combination with a scavenger like piperidine or piperazine to trap the DBF byproduct.[6][12]
-
3-(diethylamino)propylamine (B94944) (DEAPA): Identified as a viable and more environmentally friendly alternative to piperidine.[4][13][14]
Troubleshooting Guide
Problem 1: Incomplete Deprotection Detected
If monitoring indicates that the Fmoc group has not been fully removed, consider the following causes and solutions.
-
Cause A: Peptide Aggregation. As the peptide chain elongates, it can fold into secondary structures (e.g., β-sheets) that physically block the deprotection reagent from accessing the N-terminal Fmoc group.[8][9] This is a known issue for sequences with repeating hydrophobic residues, and poly-alanine sequences are particularly prone to aggregation.[6][8]
-
Solution 1: Increase Reaction Time/Temperature. Extend the deprotection time or gently heat the reaction vessel (e.g., to 50°C) to help disrupt secondary structures.[3]
-
Solution 2: Use a Stronger Base. Switch to a more potent deprotection cocktail, such as one containing DBU.[6]
-
Solution 3: Modify Solvent. N-methylpyrrolidone (NMP) can sometimes be a better solvent than DMF for disrupting aggregation.[10]
-
-
Cause B: Suboptimal Reagents or Protocol. Degraded piperidine, impure solvent, or incorrect concentrations can reduce deprotection efficiency.[8]
-
Solution 1: Use Fresh Reagents. Prepare fresh deprotection solution from high-purity piperidine and DMF.
-
Solution 2: Optimize Conditions. Ensure the correct concentration of the base is used and that reaction times are adequate. For difficult sequences, a double deprotection (two sequential treatments with fresh reagent) is often recommended.[8]
-
-
Cause C: Poor Resin Swelling or Overloading. If the solid-phase resin is not properly swelled or is overloaded with the first amino acid, steric hindrance can prevent reagents from reaching all reaction sites.[8]
-
Solution 1: Ensure Proper Swelling. Allow the resin to swell completely in the reaction solvent (e.g., DMF for 1 hour) before starting the synthesis.[3]
-
Solution 2: Check Resin Loading. Use a resin with an appropriate loading capacity for your peptide. Very high loading can exacerbate steric hindrance issues.[8]
-
Problem 2: Side Reactions Occurring
Even with complete deprotection, side reactions can compromise the purity of the final peptide.
-
Cause A: Aspartimide Formation. While not directly involving alanine, if your sequence contains aspartic acid, the piperidine used for deprotection can catalyze the formation of a cyclic aspartimide intermediate, which can lead to impurities.[10][15]
-
Solution 1: Use a Different Base. Piperazine has been shown to cause less aspartimide formation than piperidine.[10][11]
-
Solution 2: Use Additives. Adding 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution can help suppress this side reaction.[11]
-
-
Cause B: Diketopiperazine (DKP) Formation. This side reaction can occur after the deprotection of the second amino acid in the sequence, cleaving the dipeptide from the resin.[16] It is especially prevalent when proline is the second residue but can occur with other amino acids.[16]
-
Solution 1: Use Sterically Hindered Resin. Using 2-chlorotrityl chloride (2-CTC) resin can physically obstruct the intramolecular cyclization that leads to DKP formation.[16]
-
Solution 2: Couple a Dipeptide. Instead of sequential couplings, synthesize the first two amino acids as a dipeptide (e.g., Fmoc-Xaa-Ala-OH) and couple it to the resin in one step.[16]
-
Data Presentation: Deprotection Reagent Cocktails
The following tables summarize common and alternative reagent cocktails used for the Fmoc deprotection step.
Table 1: Standard Piperidine-Based Deprotection Conditions
| Base | Concentration | Solvent | Typical Reaction Time | Notes |
| Piperidine | 20% (v/v) | DMF | 5-20 minutes | The most common standard condition.[3] A second treatment is often recommended.[8] |
| Piperidine | 5-10% (v/v) | DMF | 10-30 minutes | Lower concentrations can be effective and may reduce side reactions.[12][17] |
| Piperidine | 50-55% (v/v) | DMF | 10-20 minutes | Used in some protocols, but 20% is more standard.[1][2] |
Table 2: Alternative Base Deprotection Conditions
| Base | Concentration | Solvent | Notes |
| DBU / Piperazine | 2% DBU / 5% Piperazine | NMP | A strong, fast-acting combination reported to reduce DKP formation.[18] |
| Piperazine (PZ) | 10% (w/v) | 9:1 DMF/Ethanol (B145695) | Good alternative to piperidine; ethanol is added to improve solubility.[10] |
| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | Performs similarly to piperidine.[10] |
| 3-(diethylamino)propylamine (DEAPA) | 10% (v/v) | DMF or NBP* | An effective and greener alternative to piperidine.[4][14] |
*NBP: N-butyl-pyrrolidone
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using 20% Piperidine in DMF
-
Preparation: Prepare a 20% (v/v) solution of piperidine in high-purity DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes in the reaction vessel.[3]
-
Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin, ensuring all beads are fully submerged. Agitate the mixture gently for 10-20 minutes at room temperature.[8]
-
Drain: Remove the deprotection solution by filtration.
-
Second Deprotection (Recommended): Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 5-10 minutes to ensure complete removal of the Fmoc group.[8]
-
Washing: Drain the solution and wash the resin thoroughly with DMF (at least 5-6 times) to remove all residual piperidine and the DBF-piperidine adduct.[8] The resin is now ready for the next coupling step.
Protocol 2: Monitoring Deprotection with the Kaiser Test
-
Sample Collection: After the final DMF wash (Step 6 in Protocol 1), take a small sample of resin beads (approx. 1-2 mg).
-
Reagent Preparation: Prepare three solutions:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[8]
-
-
Testing: Place the resin sample in a small glass test tube. Add 2-3 drops of each reagent (A, B, and C).
-
Heating: Heat the test tube at 100°C for 5 minutes.[8]
-
Observation:
Visualizations
Caption: Standard workflow for the Fmoc deprotection step in SPPS.
Caption: Decision tree for troubleshooting incomplete Fmoc deprotection.
Caption: The chemical mechanism of Fmoc group removal by a base.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. US20220185842A1 - Amino deprotection using 3-(diethylamino)propylamine - Google Patents [patents.google.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected peaks in HPLC of Fmoc-DL-Ala-OH.
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Fmoc-DL-Ala-OH. This guide provides answers to frequently asked questions and solutions to common problems encountered during the analysis of this raw material, which is critical for peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the expected peaks in an HPLC chromatogram of a pure this compound sample?
A pure sample of this compound analyzed by reverse-phase HPLC should ideally show a single, sharp peak corresponding to the compound. Since it is a racemic mixture, you may observe a single peak on a standard achiral column. However, when using a chiral stationary phase, you should expect to see two distinct peaks of equal area, corresponding to the D- and L-enantiomers.[1]
Q2: What are some common unexpected peaks that can appear in the HPLC analysis of this compound?
Unexpected peaks in the chromatogram can arise from several sources, including impurities in the starting material, degradation of the sample, or issues with the HPLC system itself. Common impurities found in Fmoc-amino acids include:
-
Fmoc-β-Ala-OH and Fmoc-β-Ala-Ala-OH: These are common process-related impurities that can be present in the Fmoc-Ala-OH raw material.[2][3][4]
-
Fmoc-Ala-Ala-OH (Dipeptide): Formation of dipeptides can occur during the synthesis of the Fmoc-amino acid.[3]
-
Free Fmoc-OH (9-fluorenylmethanol): This can result from the degradation of the Fmoc group, especially in alkaline conditions.[5]
-
Unreacted starting materials: Traces of free alanine (B10760859) or the Fmoc-Cl reagent may be present.
Q3: Can the mobile phase composition affect the appearance of unexpected peaks?
Yes, the mobile phase composition is critical. An improperly prepared or degraded mobile phase can introduce contaminants, leading to spurious peaks. For instance, the pH of the mobile phase can influence the stability of the Fmoc-protecting group. It is crucial to use high-purity solvents and freshly prepared mobile phases.
Q4: How can I confirm the identity of an unexpected peak?
To identify an unknown peak, you can employ several techniques:
-
Spiking: Inject a known standard of the suspected impurity and observe if the peak height of the unknown peak increases.
-
Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer allows for the determination of the mass-to-charge ratio of the compound in the unknown peak, which can help in its identification.
-
UV-Vis Spectroscopy: A diode array detector (DAD) can provide the UV spectrum of the peak, which can be compared to the spectra of known compounds. The Fmoc group has a characteristic absorbance at around 265 nm.[6]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues leading to unexpected peaks in your HPLC analysis of this compound.
Problem: Appearance of Early Eluting Peaks
Early eluting peaks often correspond to more polar compounds.
| Possible Cause | Troubleshooting Steps |
| Free Fmoc-OH | Prepare fresh sample solutions. Avoid exposing the sample to high pH for extended periods. |
| Unreacted Alanine | Review the certificate of analysis of your this compound standard for specified limits of free amino acid.[3] |
| Contaminated Mobile Phase | Prepare fresh mobile phase using HPLC-grade solvents. Filter the mobile phase before use. |
Problem: Appearance of Late Eluting Peaks
Late eluting peaks are typically less polar than the main analyte peak.
| Possible Cause | Troubleshooting Steps |
| Dipeptide Impurities (e.g., Fmoc-Ala-Ala-OH) | Check the supplier's specifications for dipeptide impurities. These are often inherent to the manufacturing process. |
| Fmoc-β-Ala-Ala-OH | This impurity has been identified in Fmoc-Ala-OH raw materials.[2][4] Consider sourcing from a different supplier if levels are unacceptable. |
| System Contamination | Run a blank gradient to check for system peaks. Flush the column and injector with a strong solvent. |
Problem: Appearance of Broad or Split Peaks
Peak shape issues can indicate problems with the column, sample, or instrument.
| Possible Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Incompatible Injection Solvent | The sample solvent should be similar in strength to or weaker than the initial mobile phase. |
| Column Degradation | Replace the column if it has been used extensively or if the pressure has increased significantly. |
| Worn Injector Seal | Physical degradation of the injector seal can lead to peak splitting. |
Experimental Protocols
Standard HPLC Method for this compound Analysis
This is a general reverse-phase HPLC method that can be used as a starting point. Optimization may be required based on your specific instrument and column.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Chiral HPLC Method for Enantiomeric Separation
To separate the D- and L-enantiomers of Fmoc-Ala-OH, a chiral stationary phase is required.
| Parameter | Condition |
| Column | Polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-2)[1] |
| Mobile Phase | Isocratic mixture of Hexane and Ethanol with a small amount of acid modifier (e.g., 0.1% TFA) |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 220 nm[1] |
| Injection Volume | 5 µL[1] |
| Column Temperature | Ambient |
Note: The exact mobile phase composition for chiral separations is highly dependent on the specific chiral column used and should be optimized as per the manufacturer's recommendations.
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting unexpected peaks in your HPLC chromatogram.
Caption: Initial troubleshooting workflow for unexpected HPLC peaks.
Caption: Workflow for investigating sample-related unexpected peaks.
References
- 1. phenomenex.com [phenomenex.com]
- 2. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. tandfonline.com [tandfonline.com]
Common challenges and solutions in Fmoc-DL-Ala-OH synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Fmoc-DL-Ala-OH. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a derivative of the amino acid alanine (B10760859), where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[1] It serves as a crucial building block in solid-phase peptide synthesis (SPPS) for the incorporation of a racemic alanine residue into a peptide chain.[1] This is particularly useful in creating peptide libraries for drug discovery and in the synthesis of peptides where a specific stereoisomer is not required or where the effects of both enantiomers are being investigated.
Q2: What are the most common impurities encountered during the synthesis of Fmoc-amino acids like this compound?
The most prevalent impurities arise from side reactions during the attachment of the Fmoc group. These include:
-
β-Alanyl Impurities: Formation of Fmoc-β-Ala-OH can occur through a Lossen-type rearrangement, especially when using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) as the Fmoc-donating reagent.[2][3] This can lead to the insertion of an unwanted β-alanine residue during peptide synthesis.
-
Dipeptide Formation: The reaction of the Fmoc attachment reagent with an already formed Fmoc-amino acid can generate dipeptide impurities, such as Fmoc-Ala-Ala-OH.[4] This can result in the double insertion of the amino acid during peptide synthesis.
-
Residual Free Amino Acid: Incomplete reaction with the Fmoc reagent can leave residual unprotected DL-alanine. This can cause multiple insertions of alanine and reduce the stability of the final product.
-
Acetic Acid Contamination: Trace amounts of acetic acid can act as a chain terminator in peptide synthesis, leading to truncated peptide sequences.[4]
Q3: How does the choice of Fmoc reagent affect the purity of the final product?
The choice of Fmoc reagent is critical. While Fmoc-OSu is widely used, it is known to be a source of Fmoc-β-Ala-OH impurity through a Lossen-type rearrangement.[2][3] Alternative reagents like Fmoc-OPhth have been designed to avoid this side reaction. Using high-purity Fmoc reagents is essential for a clean synthesis with minimal by-products.[4]
Q4: Is racemization a concern during the synthesis of this compound?
Since the target product is a racemic mixture (DL-alanine), racemization of the starting material is not a primary concern for the final product's stereochemistry. However, understanding and controlling the factors that can cause racemization in Fmoc-amino acid synthesis is still important, as these conditions can also promote other side reactions.[5][6] For the synthesis of enantiomerically pure Fmoc-L-Ala-OH or Fmoc-D-Ala-OH, minimizing racemization is a critical challenge.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction conditions (temperature, time, pH). - Loss of product during workup and purification. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction conditions, including the stoichiometry of reactants and the base used. - Carefully perform the extraction and crystallization steps to minimize product loss. |
| Presence of Fmoc-β-Ala-OH Impurity in the Final Product | - Use of Fmoc-OSu as the Fmoc-donating reagent, leading to a Lossen-type rearrangement.[2] | - Consider using an alternative Fmoc reagent that is less prone to this side reaction, such as Fmoc-OPhth. - Purify the crude product using column chromatography or recrystallization to remove the Fmoc-β-Ala-OH impurity. |
| Detection of Dipeptide (Fmoc-Ala-Ala-OH) Impurity | - Unwanted carboxyl activation leading to the coupling of two alanine molecules.[4] | - Use a less activating Fmoc reagent. - Silylation of the carboxylic acid group of alanine before Fmoc protection can prevent oligomerization.[4] - Purify the final product by preparative HPLC or recrystallization.[8] |
| Final Product Contains Residual Free DL-Alanine | - Incomplete Fmoc protection reaction. | - Increase the molar excess of the Fmoc reagent. - Extend the reaction time. - Ensure efficient mixing and appropriate reaction temperature. |
| Crude Product is Difficult to Purify | - Presence of multiple, closely eluting impurities. | - Optimize the reaction conditions to minimize the formation of side products. - Employ a multi-step purification strategy, such as a combination of extraction, crystallization, and column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound using Fmoc-OSu.
Materials:
-
DL-Alanine
-
9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Deionized water
-
Ethyl acetate
-
Diethyl ether
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve DL-alanine in a 1:1 mixture of dioxane and water.[9]
-
Add sodium carbonate to the solution and stir until dissolved.[9]
-
Add Fmoc-OSu to the reaction mixture.[9]
-
Stir the mixture at room temperature for 18 hours.[9]
-
After the reaction is complete, filter the mixture.[9]
-
Extract the filtrate with diethyl ether to remove unreacted Fmoc-OSu and other organic impurities.[9]
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will cause the this compound to precipitate.[9]
-
Extract the precipitated product with ethyl acetate.[9]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product as a white solid.[9]
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
Procedure:
-
Place the crude this compound in a flask.[8]
-
Add toluene to the flask.[8]
-
Heat the mixture to 50°C and stir for 1 hour to dissolve the product and some impurities.[8]
-
Cool the solution to room temperature (around 30°C) and continue stirring for 2 hours to allow the purified product to crystallize.[8]
-
Filter the crystals and wash with cold toluene.[8]
-
Dry the purified this compound under vacuum at 50°C.[8]
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Common side reactions in the synthesis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of Fmoc–β‐alanine during Fmoc‐protections with Fmoc–OSu | Semantic Scholar [semanticscholar.org]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ajpamc.com [ajpamc.com]
- 9. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]
Preventing racemization of Fmoc-DL-Ala-OH during peptide coupling.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of Fmoc-protected amino acids, with a focus on Fmoc-L-Ala-OH, during peptide coupling reactions.
Troubleshooting Guide
Issue: High Levels of D-Isomer Detected in the Final Peptide
High levels of the undesired D-isomer in your synthetic peptide are a common issue stemming from racemization during the coupling step. The following guide will help you troubleshoot and mitigate this problem.
Step 1: Evaluate Coupling Reagent and Additives
The choice of coupling reagent and the use of racemization-suppressing additives are the most critical factors in preventing epimerization.
-
Carbodiimides (e.g., DIC, DCC): When using carbodiimide (B86325) activators, the addition of a nucleophilic additive is crucial. These additives convert the highly reactive O-acylisourea intermediate into a more stable active ester that is less prone to racemization.
-
Onium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents form active esters in situ and are generally considered "low-racemization" options. However, their effectiveness is significantly influenced by the additive incorporated in their structure (e.g., HOBt vs. HOAt).
Data Presentation: Comparison of Coupling Additives on Racemization
While specific quantitative data for the racemization of Fmoc-L-Ala-OH across a wide range of coupling reagents is not extensively available in the literature, studies on other amino acids provide valuable insights into the relative effectiveness of common additives. The following table summarizes the percentage of D-isomer formation during the DIC-mediated coupling of Z-Phe-Val-OH to H-Pro-NH2 in DMF, a standard model for evaluating racemization.
| Additive | Coupling Reagent | % D/L Isomer |
| HOBt | DIC | 14.8% |
| HOAt | DIC | 5.9% |
| OxymaPure | DIC | 5.6% |
Data sourced from publicly available information for the coupling of Z-Phe-Val-OH with H-Pro-NH2.[1]
Recommendation: If you are observing significant racemization with HOBt, switching to an additive like HOAt or OxymaPure is recommended, as they are more effective at suppressing racemization.[1] For particularly challenging couplings, the use of a modern coupling reagent like COMU, which incorporates an Oxyma-based additive, can be beneficial.
Step 2: Assess the Base Used in the Coupling Reaction
The base is necessary for activating onium salt reagents but can also promote racemization by abstracting the α-proton of the activated amino acid.[1]
-
Common Bases: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are widely used.
-
Impact on Racemization: The strength and steric hindrance of the base are key. Stronger and less sterically hindered bases can increase the rate of racemization.
Recommendation: For amino acids that are particularly sensitive to racemization, such as Cysteine and Histidine, consider using a weaker and more sterically hindered base like sym-collidine.[2]
Step 3: Evaluate Reaction Temperature and Time
-
Temperature: Higher temperatures can accelerate the rate of both the coupling reaction and the competing racemization. This is particularly relevant in microwave-assisted peptide synthesis.
-
Pre-activation Time: A long pre-activation time for the amino acid before adding it to the peptide-resin can increase the risk of racemization, especially for sensitive amino acids like Histidine.
Recommendation: If using microwave synthesis, lowering the coupling temperature from 80°C to 50°C can significantly limit the racemization of sensitive residues like Cysteine and Histidine.[2] Minimize the pre-activation time of the amino acid to what is necessary for efficient coupling.
Step 4: Consider the Solvent
The polarity of the solvent can influence the rate of racemization, with more polar solvents potentially favoring this side reaction. While N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are standard solvents, for problematic couplings, exploring less polar alternatives may be beneficial.
Logical Workflow for Troubleshooting Racemization
The following diagram outlines a step-by-step process for troubleshooting high racemization levels in your peptide synthesis.
Caption: A logical workflow for troubleshooting high racemization levels.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a pure enantiomer (typically the L-form) of an amino acid is converted into a mixture of both its L- and D-forms during the synthesis. This loss of stereochemical integrity at the alpha-carbon can lead to the incorporation of the incorrect D-amino acid into the peptide chain, which can drastically alter the peptide's three-dimensional structure, biological activity, and therapeutic potential.[1]
Q2: What are the primary mechanisms of racemization during peptide coupling?
A2: There are two main pathways for racemization during peptide coupling:
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of the Nα-protected amino acid undergoes an intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton at the chiral α-carbon of this intermediate is acidic and is easily abstracted by a base, leading to an achiral intermediate. The subsequent nucleophilic attack by the incoming amine can then occur from either face of this planar ring, yielding both the desired L-peptide and the undesired D-diastereomer.[1]
-
Direct Enolization: This mechanism involves the direct abstraction of the α-proton from the activated amino acid by a base to form an enolate intermediate. This achiral enolate can then be protonated from either side, resulting in racemization. While less common, this pathway can be significant under strongly basic conditions.[1]
Q3: Which amino acids are most susceptible to racemization?
A3: While any chiral amino acid can undergo racemization, some are more prone to it than others. Cysteine (Cys) and Histidine (His) are particularly susceptible to racemization.[3] Amino acids with electron-withdrawing groups in their side chains can also show increased susceptibility. For sensitive amino acids like Cys and His, special precautions are often necessary, such as using sterically hindered bases or specific protecting group strategies.[2][3]
Experimental Protocols
Protocol 1: Standard Peptide Coupling with Minimized Racemization (Manual SPPS)
This protocol describes a standard manual solid-phase peptide synthesis (SPPS) coupling cycle for adding an Fmoc-L-amino acid to a resin-bound peptide, using conditions designed to minimize racemization.
Materials:
-
Fmoc-protected amino acid (3 equivalents relative to resin loading)
-
Coupling reagent (e.g., HCTU, 2.9 equivalents)
-
Base (e.g., DIPEA, 6 equivalents)
-
SPPS-grade DMF
-
Peptide-resin with a free N-terminal amine
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
-
DCM for washing
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine/DMF solution and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-L-amino acid (3 eq.) and HCTU (2.9 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
Protocol 2: Analysis of Racemization by RP-HPLC
This protocol outlines a method for determining the extent of racemization by analyzing the diastereomeric dipeptides formed after a coupling reaction. This method involves coupling the Fmoc-L-amino acid of interest (e.g., Fmoc-L-Ala-OH) to an enantiomerically pure amino acid ester (e.g., H-L-Val-OMe) and then separating the resulting Fmoc-L-Ala-L-Val-OMe and Fmoc-D-Ala-L-Val-OMe diastereomers by reverse-phase HPLC.
Materials:
-
Crude dipeptide sample from the coupling reaction
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation:
-
After the coupling reaction is complete, cleave a small amount of the dipeptide from the resin if synthesized on solid phase.
-
Evaporate the cleavage cocktail and dissolve the crude peptide residue in a known volume of a suitable solvent (e.g., 50% acetonitrile (B52724) in water).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: Standard C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient suitable for separating the diastereomers. A starting point could be a gradient of 20% to 60% B over 30 minutes. The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm (for the Fmoc group).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the desired L-L diastereomer and the undesired D-L diastereomer. The elution order should be confirmed with standards if available. Typically, the diastereomers will have slightly different retention times.
-
Integrate the peak areas for both diastereomers.
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] x 100
-
Signaling Pathway
Mechanism of Racemization via Oxazolone Formation
The diagram below illustrates the most common pathway for racemization during peptide coupling.
Caption: The two primary pathways for racemization during peptide coupling.
References
Validation & Comparative
A Comparative Guide to the Validation of Fmoc-DL-Ala-OH Purity and Identity
For researchers, scientists, and professionals in drug development, ensuring the purity and identity of raw materials is a critical first step in achieving reliable and reproducible results. Fmoc-DL-Ala-OH, a fundamental building block in peptide synthesis, is no exception. This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound, supported by experimental data and detailed protocols.
Identity Confirmation Methods
The identity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques that probe its molecular structure.
| Method | Principle | Information Provided | Alternative Methods |
| ¹H NMR Spectroscopy | Measures the magnetic properties of hydrogen nuclei. | Provides a detailed map of the proton environment, confirming the presence of the Fmoc, alanine, and carboxylic acid moieties. Chemical shifts and coupling constants are characteristic of the structure. | ¹³C NMR Spectroscopy |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms the molecular weight of the compound (311.33 g/mol ).[1] Fragmentation patterns can provide further structural evidence. | High-Resolution Mass Spectrometry (HRMS) for exact mass determination. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides a characteristic "fingerprint" spectrum with absorption bands corresponding to specific functional groups (e.g., C=O of the carbamate (B1207046) and carboxylic acid, N-H, aromatic C-H). | Raman Spectroscopy |
Purity Assessment: A Multi-faceted Approach
Assessing the purity of this compound requires a combination of chromatographic and other analytical techniques to quantify not only the main component but also potential process-related and stereoisomeric impurities.
Chromatographic Purity
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the chemical purity of this compound.
| Method | Principle | Typical Purity Specification | Alternative Methods |
| Reversed-Phase HPLC (RP-HPLC) | Separates compounds based on their hydrophobicity. | ≥ 99.0% (area %)[2] | Supercritical Fluid Chromatography (SFC)[3], Thin-Layer Chromatography (TLC) |
| Chiral HPLC | Separates enantiomers (D and L forms) using a chiral stationary phase. | Enantiomeric Purity: ≥ 99.5% of the desired enantiomer. | Chiral Capillary Electrophoresis (CE)[4] |
Assay and Impurity Profiling
Beyond chromatographic purity, a thorough validation includes quantifying the active molecule content and identifying specific, potentially problematic impurities.
| Method | Target Analyte | Typical Specification | Notes |
| Acidimetric Titration | Total acidic content (this compound). | ≥ 98.0% | Provides an absolute measure of the amount of the acidic compound. |
| GC or Specific HPLC Methods | Process-related impurities (e.g., Fmoc-β-Ala-OH, dipeptides).[5][6] | ≤ 0.1% | These impurities can lead to insertion mutations in the final peptide.[6] |
| GC-based methods | Free amino acid (Alanine).[5] | ≤ 0.2% | High levels can indicate degradation and may interfere with coupling reactions. |
| Specific analytical methods | Acetic acid.[5] | ≤ 0.02% | Can cause chain termination during peptide synthesis. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical flow of the validation process for this compound.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Identity Confirmation by ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
-
Acquisition Parameters:
-
Solvent: DMSO-d6
-
Temperature: 25 °C
-
Number of Scans: 16
-
-
Data Analysis: Process the spectrum and compare the chemical shifts (ppm) and multiplicities with a reference spectrum or expected values. Key expected signals for Fmoc-L-Ala-OH include:
-
~12.6 ppm (singlet, 1H, COOH)
-
~7.90 ppm (doublet, 2H, Fmoc aromatic)
-
~7.74 ppm (doublet, 2H, Fmoc aromatic)
-
~7.43 ppm (triplet, 2H, Fmoc aromatic)
-
~7.35 ppm (triplet, 2H, Fmoc aromatic)
-
~4.30-4.20 ppm (multiplet, 3H, Fmoc CH and CH₂)
-
~4.03 ppm (multiplet, 1H, Alanine α-CH)
-
~1.30 ppm (doublet, 3H, Alanine β-CH₃)[7]
-
Purity Determination by Reversed-Phase HPLC (RP-HPLC)
-
Objective: To determine the percentage purity of the compound by separating it from non-isomeric impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[8]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[8]
-
Gradient: A typical starting point is a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm or 301 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve this compound in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Enantiomeric Purity by Chiral HPLC
-
Objective: To separate and quantify the D- and L-enantiomers of Fmoc-Ala-OH.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as Lux Cellulose-2 or a macrocyclic glycopeptide-based CSP like CHIROBIOTIC T.[1][9]
-
Mobile Phase (Isocratic): For a CHIROBIOTIC T column, a mobile phase of 40% Methanol (B129727) and 60% of a 0.1% triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer at pH 4.1 can be effective.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: Integrate the peak areas for the D- and L-enantiomers. Calculate the enantiomeric excess (% ee) or the area percentage of each enantiomer.
Identity Confirmation by Mass Spectrometry
-
Objective: To confirm the molecular weight of this compound.
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.
-
Acquisition Parameters:
-
Ionization Mode: ESI positive or negative ion mode.
-
Analysis: Full scan mode.
-
-
Data Analysis: Look for the molecular ion peak. In positive mode, this would be [M+H]⁺ at m/z 312.1 or [M+Na]⁺ at m/z 334.1. In negative mode, this would be [M-H]⁻ at m/z 310.1.[7]
This guide provides a framework for the robust validation of this compound. The selection of methods and the stringency of specifications should be tailored to the intended application of the material, ensuring the quality and consistency required for successful research and development.
References
- 1. phenomenex.com [phenomenex.com]
- 2. Fmoc-Ala-OH [cem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. FMOC-Ala-OH(35661-39-3) 1H NMR spectrum [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Unveiling the Biological Potential: A Comparative Analysis of Fmoc-DL-Ala-OH and Other Alanine Derivatives
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activity of Fmoc-DL-Ala-OH against other commonly used N-terminally protected alanine (B10760859) derivatives. While these molecules are extensively utilized as building blocks in peptide synthesis, emerging evidence suggests they possess intrinsic biological activities that warrant further investigation.
This guide synthesizes available data on the biological effects of this compound and its counterparts, including Fmoc-L-Ala-OH, Fmoc-β-Ala-OH, Boc-DL-Ala-OH, and Cbz-DL-Ala-OH. Experimental protocols for key biological assays are detailed, and signaling pathways and experimental workflows are visualized to provide a clear, comparative overview.
Executive Summary of Biological Activity
Recent studies indicate that N-terminally protected amino acids, particularly those with bulky hydrophobic protecting groups like Fmoc (Fluorenylmethyloxycarbonyl), can exhibit inherent biological activities, most notably antimicrobial and antibiofilm properties. This activity is largely attributed to their surfactant-like characteristics, which enable them to disrupt bacterial cell membranes.
While direct comparative studies on the biological activity of this compound are limited, inferences can be drawn from research on other Fmoc-protected amino acids. It is proposed that this compound, owing to its Fmoc group, is likely to possess antimicrobial properties. In contrast, alanine derivatives with other protecting groups such as Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) are also reported to be components of molecules with antibacterial activity, though extensive studies on the single protected amino acids are scarce.
Comparative Data on Alanine Derivatives
The following table summarizes the available information on the biological activity and physicochemical properties of this compound and other selected alanine derivatives. It is important to note that there is a significant lack of direct comparative experimental data for the biological activities of these specific compounds. Much of the available information pertains to their use in peptide synthesis.
| Derivative | Protecting Group | Chirality | Known Biological Activity | Physicochemical Properties Relevant to Biological Activity |
| This compound | Fmoc | Racemic | Antimicrobial and antibiofilm activity is proposed based on studies of other Fmoc-amino acids.[1] | The hydrophobic Fmoc group suggests surfactant-like properties. |
| Fmoc-L-Ala-OH | Fmoc | L-enantiomer | Primarily used in peptide synthesis; intrinsic biological activity is not well-documented but likely similar to this compound. | Similar hydrophobicity to this compound. |
| Fmoc-β-Ala-OH | Fmoc | Achiral | Used as a spacer in biologically active peptides; intrinsic biological activity is not well-documented.[2] | The beta-amino acid structure may influence its interaction with biological membranes. |
| Boc-DL-Ala-OH | Boc | Racemic | Used in the synthesis of antibacterial agents; intrinsic activity of the single derivative is not well-characterized.[3][4] | The less hydrophobic Boc group may result in weaker surfactant properties compared to Fmoc derivatives. |
| Cbz-DL-Ala-OH | Cbz | Racemic | Used in the synthesis of various bioactive peptides; some Cbz-protected amino acids show antimicrobial potential.[1] | The benzyl (B1604629) group provides hydrophobicity, potentially leading to some membrane interaction. |
Proposed Mechanism of Action: Antimicrobial Activity of Fmoc-Amino Acids
The antimicrobial activity of Fmoc-protected amino acids, such as that proposed for this compound, is believed to stem from their amphiphilic nature, allowing them to function as surfactants. This property facilitates their interaction with and disruption of bacterial cell membranes, leading to cell death through a multi-faceted mechanism.
References
A Cost-Benefit Analysis of Fmoc-DL-Ala-OH in Research: A Comparative Guide
For researchers and professionals in peptide synthesis and drug development, the choice of amino acid derivatives is a critical decision that impacts not only the cost of a project but also the purity, activity, and stability of the final peptide. Fmoc-DL-Ala-OH, a racemic mixture of the D- and L-enantiomers of N-α-Fmoc-alanine, presents a seemingly cost-effective option compared to its enantiomerically pure counterparts, Fmoc-L-Ala-OH and Fmoc-D-Ala-OH. This guide provides an objective comparison of this compound with its alternatives, supported by a cost analysis, a discussion of performance implications, and detailed experimental protocols to aid researchers in making an informed decision.
Executive Summary
The primary benefit of using this compound is its lower purchase price. However, this initial cost saving is often offset by significant downstream complexities and expenses. The use of a racemic mixture inevitably leads to the synthesis of a mixture of diastereomeric peptides, which are challenging and costly to separate. Furthermore, the resulting peptides may exhibit altered or unpredictable biological activity. Enantiomerically pure alternatives, such as Fmoc-L-Ala-OH and Fmoc-D-Ala-OH, while having a higher upfront cost, generally lead to a more straightforward synthesis, purification, and interpretation of biological data. The choice between these options should be carefully weighed based on the specific research goals, budget constraints, and the desired characteristics of the final peptide product.
Cost Comparison
A key driver for considering this compound is its lower cost. The following table provides a comparative overview of the pricing for this compound and its common enantiopure alternatives. Prices are based on currently available information from various suppliers and are subject to change.
| Product | Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| This compound | MedChemExpress | 100 g | 57 | 0.57 |
| Fmoc-L-Ala-OH | Chem-Impex | 5 g | 19.73 | 3.95 |
| Chem-Impex | 25 g | 25.00 | 1.00 | |
| Chem-Impex | 100 g | 85.00 | 0.85 | |
| Sigma-Aldrich | 5 g | 40.00 | 8.00 | |
| Sigma-Aldrich | 25 g | 52.70 | 2.11 | |
| Sigma-Aldrich | 100 g | 158.00 | 1.58 | |
| AltaBioscience | 10 g | £10.00 (~$12.50) | ~1.25 | |
| Fmoc-D-Ala-OH | Aapptec | 100 g | 90.00 | 0.90 |
| ChemicalBook | 25 g | ₹10250 (~$123) | ~4.92 | |
| ChemicalBook | 1 g | ₹640 (~$7.70) | ~7.70 |
Note: Prices are for research-grade materials and can vary significantly between suppliers, purity levels, and bulk quantities. The prices listed are for illustrative purposes to demonstrate the general cost differences.
Performance and Application Comparison
The decision to use this compound extends beyond cost and has significant implications for the synthesis process and the properties of the final peptide.
This compound (Racemic Mixture)
Advantages:
-
Lower Initial Cost: As demonstrated in the cost comparison, the racemic mixture is generally the most economical option to purchase.
Disadvantages:
-
Formation of Diastereomers: The primary drawback is the creation of a mixture of peptides with different stereochemistry at the alanine (B10760859) position. For a peptide containing a single DL-alanine, two diastereomers will be formed. This number doubles with each additional racemic amino acid incorporated.[1][2]
-
Complex Purification: Diastereomers have different physicochemical properties and can be challenging to separate.[3] Purification often requires specialized and time-consuming chromatographic techniques, such as chiral chromatography or extensive reverse-phase high-performance liquid chromatography (RP-HPLC) optimization, which can significantly increase the overall cost and time of a project.[3][4]
-
Ambiguous Biological Activity: The resulting mixture of diastereomers can exhibit complex pharmacology. One diastereomer may be active while the other is inactive or even has an opposing or toxic effect. This complicates the interpretation of biological data.
-
Reduced Overall Yield of Target Peptide: Since the synthesis produces a mixture, the yield of the desired single diastereomer is inherently lower.
Fmoc-L-Ala-OH (Enantiopure L-form)
Advantages:
-
Stereochemically Defined Peptides: Leads to the synthesis of a single, well-defined peptide product, which is essential for most biological studies.
-
Simplified Purification: Purification is generally more straightforward compared to a diastereomeric mixture, often requiring standard RP-HPLC protocols.[5]
-
Clear Structure-Activity Relationship: Allows for unambiguous interpretation of biological data, as the observed activity can be attributed to a single molecular entity.
Disadvantages:
-
Higher Initial Cost: The upfront cost of the enantiomerically pure reagent is higher than the racemic mixture.
Fmoc-D-Ala-OH (Enantiopure D-form)
Advantages:
-
Increased Proteolytic Stability: The incorporation of D-amino acids can significantly enhance the resistance of peptides to enzymatic degradation by proteases, leading to a longer in vivo half-life.[2]
-
Potentially Novel Biological Activities: Substituting an L-amino acid with its D-enantiomer can lead to peptides with unique conformations and potentially novel or enhanced biological activities.[2]
-
Stereochemically Defined Synthesis: Similar to Fmoc-L-Ala-OH, it allows for the synthesis of a single, well-defined peptide.
Disadvantages:
-
Higher Initial Cost: Generally more expensive than the racemic mixture and sometimes more expensive than the L-enantiomer.
-
Potential for Altered Biological Activity: While sometimes beneficial, the change in stereochemistry can also lead to a loss of desired biological activity if the original conformation is critical for receptor binding or function.
Boc-DL-Ala-OH (Alternative Protection Strategy)
While this guide focuses on Fmoc chemistry, it is worth noting that the tert-butyloxycarbonyl (Boc) protection strategy is another major approach in solid-phase peptide synthesis.[6] The same principles regarding the use of a racemic versus an enantiopure amino acid apply. The choice between Fmoc and Boc chemistry depends on the specific peptide sequence, the desired side-chain protection strategy, and the available equipment and expertise.[6][7]
Experimental Protocols
The following are generalized protocols for key steps in Fmoc-based solid-phase peptide synthesis (SPPS). These protocols would be applicable when using any of the Fmoc-Ala-OH derivatives.
Resin Swelling and Preparation
-
Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a peptide synthesis vessel.
-
Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
Fmoc Deprotection
-
To the swollen resin, add a 20% solution of piperidine (B6355638) in DMF.
-
Agitate the mixture for 5-20 minutes at room temperature to remove the Fmoc protecting group.[8]
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
Amino Acid Coupling
-
In a separate vial, dissolve the Fmoc-amino acid (e.g., this compound, Fmoc-L-Ala-OH, or Fmoc-D-Ala-OH) (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a ninhydrin (B49086) test.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (B109758) (DCM).
-
Dry the resin under a stream of nitrogen.
-
Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Peptide Purification
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile (B52724)/water mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile in water containing 0.1% TFA.[5]
-
For diastereomeric mixtures resulting from the use of this compound, extensive optimization of the HPLC gradient and potentially the use of a chiral column may be necessary to achieve separation.[3]
-
Collect fractions containing the desired peptide(s) and confirm their identity and purity by analytical HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide powder.
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Caption: Decision tree for selecting an Fmoc-alanine derivative.
Caption: Hypothetical signaling pathway of a peptide containing a D-amino acid.
Conclusion
The choice between this compound and its enantiopure alternatives is a classic example of a cost-benefit trade-off in research. While the initial savings offered by the racemic mixture are attractive, researchers must be prepared for the significant downstream challenges in purification and data interpretation. For most applications where a well-defined structure and unambiguous biological activity are paramount, the use of enantiomerically pure Fmoc-L-Ala-OH or Fmoc-D-Ala-OH is strongly recommended. The potential for enhanced proteolytic stability makes Fmoc-D-Ala-OH a particularly interesting option for therapeutic peptide development. Ultimately, a thorough understanding of the project's goals and a realistic assessment of the available resources for purification and analysis will guide the most prudent choice of starting material.
References
- 1. benchchem.com [benchchem.com]
- 2. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Peptide Diastereomers | Semantic Scholar [semanticscholar.org]
- 5. Chirality Effects in Peptide Assembly Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternatives for Fmoc-DL-Ala-OH in Specialized Applications
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate amino-terminal protecting group is a critical decision that influences the overall synthetic strategy, yield, and purity of the final product. While Fmoc-DL-Ala-OH is a widely utilized building block in solid-phase peptide synthesis (SPPS), a comprehensive understanding of its alternatives is essential for optimizing synthesis outcomes for specific applications. This guide provides an objective comparison of this compound with its primary alternatives, Boc-DL-Ala-OH and Cbz-DL-Ala-OH, supported by experimental data and detailed protocols.
At a Glance: A Comparative Overview of Amino-Terminal Protecting Groups
The choice between Fmoc, Boc, and Cbz protecting groups is fundamentally dictated by their lability under different chemical conditions, a concept known as orthogonality. This allows for the selective removal of one protecting group without affecting others in the peptide chain.[1]
| Protecting Group | Full Name | Deprotection Condition | Primary Application |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Base-labile (e.g., 20% piperidine (B6355638) in DMF) | Solid-Phase Peptide Synthesis (SPPS) |
| Boc | tert-Butoxycarbonyl | Acid-labile (e.g., Trifluoroacetic acid - TFA) | Solid-Phase and Solution-Phase Synthesis |
| Cbz | Carboxybenzyl | Hydrogenolysis (e.g., H₂/Pd) or strong acid | Solution-Phase Synthesis |
Performance Comparison: Coupling Efficiency, Racemization, and Purity
The performance of each protecting group strategy can be evaluated based on key parameters such as coupling efficiency, the degree of racemization, and the purity of the final peptide.
| Parameter | Fmoc-Strategy | Boc-Strategy | Cbz-Strategy |
| Typical Coupling Efficiency per Cycle | >99%[2] | >99% | Generally high in solution phase |
| Potential for Racemization | Low for most amino acids; can be higher for sensitive residues like His and Cys.[] | Generally low. | Low, especially with urethane-type protecting groups.[4] |
| Crude Peptide Purity | High, with milder final cleavage conditions.[2] | High, but harsh final cleavage can generate byproducts.[2] | Variable, dependent on purification after each step in solution. |
| Automation Compatibility | High | High | Low (primarily for manual solution-phase) |
Experimental Protocols
Detailed methodologies are crucial for the successful application and comparison of these reagents. Below are representative protocols for key experiments.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle - Fmoc Strategy
This protocol outlines a single coupling cycle for adding an amino acid using the Fmoc strategy.
1. Resin Preparation:
-
Start with a pre-loaded resin (e.g., Wang or Rink Amide resin) with the C-terminal amino acid.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group.
-
Wash the resin thoroughly with DMF.
3. Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (3 eq.), a coupling agent such as HBTU (2.9 eq.), and a base like DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
4. Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF to remove excess reagents and byproducts.
5. Repetition:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle - Boc Strategy
This protocol outlines a single coupling cycle for adding an amino acid using the Boc strategy.
1. Resin Preparation:
- Start with a suitable resin (e.g., Merrifield resin).
- Swell the resin in dichloromethane (B109758) (DCM).
2. Boc Deprotection:
- Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc group.
- Wash the resin with DCM.
3. Neutralization:
- Neutralize the resulting TFA salt with a 10% solution of diisopropylethylamine (DIPEA) in DCM.
- Wash the resin with DCM.
4. Amino Acid Coupling:
- In a separate vessel, dissolve Boc-DL-Ala-OH (3 eq.) and a coupling agent (e.g., DCC/HOBt) in DCM or DMF.
- Add the activated amino acid solution to the resin.
- Agitate the mixture for 2-4 hours.
5. Monitoring and Washing:
- Monitor the reaction using a ninhydrin (B49086) test.
- Wash the resin with DMF and DCM.
Protocol 3: Solution-Phase Dipeptide Synthesis - Cbz Strategy
This protocol describes the synthesis of a simple dipeptide, Cbz-Ala-Gly-OMe, in solution.
1. Activation of Cbz-DL-Ala-OH:
-
Dissolve Cbz-DL-Ala-OH (1 eq.) and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) at 0°C.
-
Add an activator such as N-hydroxysuccinimide (NHS) (1.1 eq.) to the solution and stir for 1 hour at 0°C.
2. Coupling Reaction:
-
In a separate flask, dissolve Glycine (B1666218) methyl ester hydrochloride (H-Gly-OMe·HCl) (1 eq.) in DCM and neutralize with a base like triethylamine (B128534) (TEA) (1.1 eq.) at 0°C.
-
Add the activated Cbz-DL-Ala-OH solution to the neutralized glycine methyl ester solution.
-
Allow the reaction to warm to room temperature and stir overnight.
3. Workup and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude dipeptide by recrystallization or column chromatography.
Visualizing the Workflows and Pathways
To further clarify the processes and applications, the following diagrams illustrate the experimental workflow for peptide synthesis and a relevant signaling pathway where alanine (B10760859) plays a role.
Alanine has been shown to stimulate insulin (B600854) secretion, making it relevant to the insulin signaling pathway. Peptides containing alanine can be used to study this pathway.
Conclusion
The choice between Fmoc-, Boc-, and Cbz-protected DL-alanine is contingent on the specific requirements of the peptide synthesis project. The Fmoc strategy is the dominant choice for modern automated solid-phase peptide synthesis due to its mild deprotection conditions and high efficiency.[2] The Boc strategy remains a robust alternative, particularly for the synthesis of long or complex peptides where aggregation can be an issue. The Cbz group, while less common in SPPS, is still valuable for solution-phase synthesis, especially for the preparation of peptide fragments. A thorough understanding of the advantages and limitations of each protecting group strategy empowers researchers to make informed decisions, leading to successful and efficient peptide synthesis.
References
A Comparative Guide to the Characterization of Peptides Synthesized with Fmoc-DL-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of peptides synthesized using Fmoc-DL-Ala-OH and its alternatives. It offers an objective analysis of the resulting peptide characteristics, supported by experimental data and detailed protocols for key analytical techniques. This document is intended to assist researchers in making informed decisions for their peptide synthesis strategies, particularly when considering the incorporation of racemic amino acids.
Introduction to Peptide Synthesis with this compound
Solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone of modern peptide research and drug development.[1] The use of Fmoc-protected amino acids offers mild deprotection conditions, which is advantageous for the synthesis of sensitive or modified peptides.[2] While enantiomerically pure Fmoc-L-amino acids are most commonly used to mimic natural peptides, the incorporation of D-amino acids via Fmoc-D-amino acids or the use of racemic mixtures like this compound presents unique opportunities and challenges.
The introduction of D-amino acids can significantly enhance peptide stability against enzymatic degradation.[3] Synthesizing peptides with this compound results in a diastereomeric mixture of peptides, which can be a strategic approach in certain drug discovery contexts, such as the generation of peptide libraries for screening. However, this necessitates robust analytical methods to separate and characterize the resulting diastereomers.
This guide will compare the synthesis and characterization of peptides using this compound with two key alternatives: the synthesis of a homogenous peptide population using enantiomerically pure Fmoc-L-Ala-OH, and the use of an alternative protecting group strategy, tert-butyloxycarbonyl (Boc) with DL-alanine (Boc-DL-Ala-OH).
Comparison of Synthesis Strategies: Performance Metrics
The choice of amino acid derivative and protecting group strategy significantly impacts the efficiency of peptide synthesis and the purity of the final product. The following table summarizes key performance metrics based on typical outcomes in solid-phase peptide synthesis.
| Parameter | This compound | Fmoc-L-Ala-OH | Boc-DL-Ala-OH |
| Product | Diastereomeric Mixture | Single Enantiomer Peptide | Diastereomeric Mixture |
| Typical Crude Purity | Generally high, but appears as multiple peaks in HPLC | High, typically a single major peak in HPLC | Good, but may be lower due to harsher deprotection |
| Overall Yield | Comparable to single enantiomer synthesis | High, often considered the standard for high-yield synthesis | Can be high, but potential for peptide loss during repeated acidolysis |
| Synthesis Time | Standard Fmoc cycle times | Standard Fmoc cycle times | Generally longer due to neutralization steps after deprotection |
| Deprotection Conditions | Mild base (e.g., 20% piperidine (B6355638) in DMF) | Mild base (e.g., 20% piperidine in DMF) | Strong acid (e.g., Trifluoroacetic acid - TFA) |
| Cleavage from Resin | Strong acid (e.g., TFA cocktail) | Strong acid (e.g., TFA cocktail) | Very strong acid (e.g., HF or TFMSA) |
| Key Advantage | Access to diastereomeric libraries for screening | Produces a single, well-defined peptide | Established method, can be advantageous for certain sequences |
| Key Disadvantage | Requires chiral separation for characterization of individual diastereomers | Higher cost of enantiomerically pure starting material | Harsher chemical conditions, potential for side reactions |
Characterization of Synthesized Peptides
The characterization of peptides synthesized with this compound is centered on the separation and identification of the resulting diastereomers. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary tools for this analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a powerful technique for both the analysis and purification of synthetic peptides. When a peptide is synthesized using this compound, the resulting crude product will contain a mixture of diastereomers. These diastereomers, having the same amino acid composition but differing in the stereochemistry at the DL-alanine position, often exhibit different retention times on a C18 column, allowing for their separation and quantification.[4] In some cases, specialized chiral stationary phases may be employed for enhanced separation.[5]
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptides. For a peptide synthesized with this compound, MS will confirm that the diastereomers have the same mass, as they are isomers. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm that the correct amino acids have been incorporated. While conventional MS cannot distinguish between diastereomers, it is a critical tool for verifying the identity of the products separated by HPLC.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the detailed structural analysis of peptides in solution.[8] For peptides containing a mix of L- and D-amino acids, NMR can provide insights into the conformational changes induced by the D-amino acid. Specific 2D NMR experiments, such as COSY and NOESY, can help in assigning the resonances and determining the three-dimensional structure of each diastereomer after they have been separated.[9]
Experimental Protocols
General Protocol for Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.[2]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then repeat for 15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF.[10]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (e.g., this compound, Fmoc-L-Ala-OH) (3 equivalents), a coupling agent such as HCTU (2.9 equivalents), and a base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: After complete coupling, wash the resin with DMF, Dichloromethane (DCM), and Methanol (MeOH) and dry.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection of Side Chains: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[2]
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by preparative RP-HPLC.
Protocol for Reversed-Phase HPLC Analysis
-
Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with 0.1% TFA.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes is a common starting point.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Data Analysis: Integrate the peak areas to determine the purity of the peptide and the ratio of diastereomers in the case of synthesis with this compound.
Protocol for Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the peptide in a solvent compatible with the ionization source (e.g., 50% acetonitrile in water with 0.1% formic acid for electrospray ionization - ESI).
-
Instrumentation: Utilize an ESI or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range for the target peptide.
-
Data Analysis: Compare the observed molecular weight with the calculated theoretical mass to confirm the peptide's identity.
Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve a sufficient amount of the purified peptide (typically 1-5 mg) in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a final concentration of 1-5 mM.
-
Data Acquisition: Acquire 1D ¹H and 2D NMR spectra (e.g., COSY, TOCSY, NOESY) on a high-field NMR spectrometer.
-
Data Processing and Analysis: Process the NMR data using appropriate software. Assign the proton resonances and use the NOE-derived distance restraints to calculate the three-dimensional structure of the peptide.
Visualizing Workflows and Pathways
Experimental Workflow for Peptide Characterization
Caption: Workflow for the synthesis and characterization of peptides containing DL-alanine.
Alanine (B10760859) Scanning in a Signaling Pathway Context
Alanine scanning mutagenesis is a powerful technique to identify key residues in a peptide or protein that are critical for its interaction with a binding partner, which in turn affects signaling pathways.[11][12] In this hypothetical example, a peptide agonist containing a critical alanine residue binds to a G-protein coupled receptor (GPCR), initiating a downstream signaling cascade.
Caption: A generic GPCR signaling pathway initiated by a peptide agonist.
Conclusion
The synthesis of peptides using this compound provides a valuable tool for generating diastereomeric peptide libraries, which can be instrumental in drug discovery and structure-activity relationship studies. While this approach introduces the complexity of diastereomer separation and characterization, modern analytical techniques such as RP-HPLC, mass spectrometry, and NMR spectroscopy are well-equipped to handle this challenge.
In comparison to synthesis with enantiomerically pure Fmoc-L-Ala-OH, the use of the racemic mixture offers a cost-effective way to explore a broader chemical space. The choice between Fmoc and Boc chemistries for synthesizing DL-alanine containing peptides will depend on the specific requirements of the peptide sequence, the desired purity, and the available laboratory infrastructure, with Fmoc chemistry generally offering milder conditions and higher purity for complex peptides. Ultimately, a thorough understanding of the analytical characterization techniques is paramount to successfully leveraging the unique properties of peptides synthesized with this compound.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phenomenex.com [phenomenex.com]
- 6. Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.uci.edu [chem.uci.edu]
- 11. jpt.com [jpt.com]
- 12. Alanine scanning - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Influence of Fmoc-DL-Ala-OH on Final Peptide Structure
For researchers, scientists, and professionals in drug development, the stereochemical purity of amino acid building blocks is paramount for synthesizing peptides with defined structures and predictable biological functions. This guide provides an objective comparison of Fmoc-DL-Ala-OH, a racemic mixture, with its enantiomerically pure counterparts, Fmoc-L-Ala-OH and Fmoc-D-Ala-OH. The use of a racemic mixture like this compound introduces significant heterogeneity into the final peptide product, impacting its structure, activity, and analytical profile.
This compound is a protected amino acid derivative containing an equal mixture of both the L- and D-enantiomers of alanine.[1] In the context of solid-phase peptide synthesis (SPPS), where a precise sequence and three-dimensional structure are critical, the introduction of a racemic amino acid at a specific position results in the formation of a mixture of diastereomeric peptides.[2] These diastereomers, while having the same mass, possess different spatial arrangements and, consequently, distinct physicochemical and biological properties.[2]
Performance Comparison: this compound vs. Enantiomerically Pure Alternatives
The choice between a racemic mixture and a pure enantiomer has profound consequences for the outcome of a peptide synthesis. The following table summarizes the key differences in performance and outcome when using this compound versus Fmoc-L-Ala-OH or Fmoc-D-Ala-OH.
Table 1: Comparison of Synthesis Outcomes
| Feature | This compound (Racemic Mixture) | Fmoc-L-Ala-OH (Pure Enantiomer) | Fmoc-D-Ala-OH (Pure Enantiomer) |
| Composition | 50% Fmoc-D-Ala-OH & 50% Fmoc-L-Ala-OH | >99% Fmoc-L-Ala-OH | >99% Fmoc-D-Ala-OH |
| Peptide Product | A mixture of two diastereomers | A single, well-defined peptide | A single, well-defined peptide with a D-amino acid at the specified position |
| Structural Impact | Disrupts predictable secondary structures (α-helices, β-sheets), leading to conformational heterogeneity.[3] | Promotes the formation of intended, biologically relevant secondary and tertiary structures.[4][5] | Can intentionally alter secondary structure to probe function or enhance stability. |
| Biological Activity | Typically results in significantly reduced or abolished biological activity due to structural non-specificity. | Retains the intended biological activity of the native peptide sequence. | May exhibit altered, reduced, or enhanced biological activity; often used to increase resistance to enzymatic degradation. |
| Analytical Complexity | Requires advanced analytical techniques like chiral chromatography or capillary electrophoresis to separate and quantify the resulting diastereomers.[6][7] | Can be readily purified and characterized using standard reverse-phase HPLC.[3] | Can be readily purified and characterized using standard reverse-phase HPLC. |
| Typical Use Case | Generally avoided in standard peptide synthesis; may have niche applications in creating diverse peptide libraries. | Standard building block for synthesizing natural peptides and their analogs.[8] | Used to create peptide analogs with improved stability or to investigate structure-activity relationships. |
Experimental Protocols
To empirically demonstrate the influence of this compound, a comparative synthesis of a model tripeptide, Tyr-Ala-Gly, can be performed. The following protocols outline the standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow.[9][10][11]
General SPPS Methodology
The synthesis is conducted on a solid support resin, allowing for the easy removal of excess reagents and by-products through filtration and washing.[12] The process involves a repeated cycle of deprotection and coupling steps to elongate the peptide chain.[9][13]
-
Resin Selection and Preparation:
-
Fmoc Deprotection:
-
The N-terminal Fmoc protecting group is removed to expose a free amine for the next coupling step.[14]
-
Reagent: A solution of 20% piperidine (B6355638) in DMF is added to the resin.[15]
-
Procedure: The resin is treated with the deprotection solution for approximately 10-20 minutes, followed by thorough washing with DMF to remove piperidine and by-products.[13]
-
-
Amino Acid Coupling:
-
The carboxyl group of the incoming Fmoc-protected amino acid is activated to facilitate the formation of a peptide bond with the free amine on the growing peptide chain.[14]
-
Reagents: A common activation mixture consists of the Fmoc-amino acid, a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base like N,N-diisopropylethylamine (DIPEA) in DMF.[13]
-
Procedure: The activated amino acid solution is added to the deprotected resin and allowed to react for 1-2 hours.[9] The resin is then washed extensively with DMF.
-
-
Cleavage and Deprotection:
-
Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.[9]
-
Reagent: A common cleavage cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[9]
-
Procedure: The resin is treated with the cleavage cocktail for 2-3 hours at room temperature. The cleaved peptide is then precipitated in cold diethyl ether, centrifuged, and lyophilized.
-
Comparative Synthesis Workflow
Two parallel syntheses of the tripeptide Tyr-Ala-Gly-NH₂ would be performed:
-
Synthesis A: Utilizes Fmoc-L-Ala-OH .
-
Synthesis B: Utilizes This compound .
The synthesis would proceed by first coupling Fmoc-Gly-OH to the Rink Amide resin, followed by deprotection. At the second coupling step, Synthesis A would use Fmoc-L-Ala-OH, while Synthesis B would use this compound. Both syntheses would then proceed with the coupling of Fmoc-Tyr(tBu)-OH, followed by final deprotection, cleavage, and purification.
Data Presentation and Expected Results
The crude products from both syntheses would be analyzed by mass spectrometry (MS) and reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mass Spectrometry: MS analysis for both syntheses is expected to show a major ion peak corresponding to the correct molecular weight of the Tyr-Ala-Gly peptide. This confirms that the desired peptide was synthesized but does not distinguish between stereoisomers.[16]
-
RP-HPLC: This is the primary technique to visualize the impact of using the racemic mixture. Diastereomers have different physical properties and can often be separated on standard achiral RP-HPLC columns.[3]
Table 2: Expected Analytical Results
| Synthesis | Alanine Source | Expected MS Result (m/z) | Expected Major Peaks in RP-HPLC | Identity of Peptide(s) in Major Peak(s) |
| A | Fmoc-L-Ala-OH | [M+H]⁺ matches Tyr-Ala-Gly | 1 | Tyr-L-Ala-Gly-NH₂ |
| B | This compound | [M+H]⁺ matches Tyr-Ala-Gly | 2 (closely eluting) | Tyr-L-Ala-Gly-NH₂ and Tyr-D-Ala-Gly-NH₂ |
The presence of two distinct peaks in the chromatogram for Synthesis B provides clear experimental evidence of the formation of a diastereomeric mixture, a direct consequence of using this compound.
Mandatory Visualizations
Caption: Comparative workflow for peptide synthesis using enantiomerically pure vs. racemic alanine.
Caption: Logical cascade from amino acid choice to final peptide function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. Separation of Peptide Diastereomers [ouci.dntb.gov.ua]
- 7. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fmoc-Ala-OH [cem.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. benchchem.com [benchchem.com]
- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.uci.edu [chem.uci.edu]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. academic.oup.com [academic.oup.com]
- 16. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Fmoc-DL-Ala-OH: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This document provides essential guidance on the proper disposal procedures for Fmoc-DL-Ala-OH (Nα-(9-fluorenylmethoxycarbonyl)-DL-alanine), a common reagent in peptide synthesis.
While this compound is not classified as a hazardous substance under GHS and CLP regulations, proper disposal protocols must be followed to maintain a safe laboratory environment and adhere to regulatory standards.[1][2] Unused, contaminated, or degraded material may require special handling as hazardous waste.[1]
Key Safety and Disposal Information
The following table summarizes crucial data regarding the safe handling and disposal of this compound.
| Parameter | Information | Source |
| GHS Classification | Not a hazardous substance or mixture | [2] |
| Primary Hazards | Not classified as hazardous. Avoid dust formation. Incompatible with strong oxidizing agents. | [1][3] |
| Personal Protective Equipment (PPE) | Standard laboratory attire: safety glasses, gloves, and a lab coat. | [3] |
| Spill Cleanup | Sweep up solid material, avoiding dust generation, and place in a suitable, labeled container for disposal. | [3] |
| Ecotoxicity | The substance is biodegradable and not expected to bioaccumulate. | [1] |
| Disposal Recommendation | Contact a licensed professional waste disposal service. Do not dispose of with household garbage or allow to enter the sewage system. | [1] |
| Contaminated Material | Used, degraded, or contaminated product may be classified as hazardous waste. Classification should be determined by a qualified professional in accordance with local and international regulations. | [1] |
| Packaging Disposal | Dispose of uncleaned packaging according to official regulations. | [1] |
Disposal Workflow
The logical workflow for the proper disposal of this compound and associated waste is outlined below. This process ensures that all waste streams are correctly identified, segregated, and disposed of in compliance with institutional and regulatory guidelines.
Caption: Disposal decision workflow for this compound waste.
Procedural Guidance for Disposal
1. Waste Identification and Segregation:
-
Unused or Expired this compound: Pure, unadulterated this compound should be treated as chemical waste.
-
Contaminated Solid Waste: This includes items such as gloves, weighing papers, and pipette tips that have come into contact with this compound. This waste should be collected in a designated, sealed, and clearly labeled container.
-
Contaminated Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled liquid waste container. Do not mix with incompatible waste streams.
2. Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" (if applicable) and a full description of the contents.
-
Store waste containers in a designated and secure waste accumulation area, segregated from incompatible materials.
3. Disposal:
-
The fundamental principle is to manage all chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[1]
-
Never dispose of this compound, or its containers, in the regular trash or down the drain.[1]
-
The European waste catalogue (EWC) key number, if required, should be determined in consultation with your waste disposal partner or the relevant authority, as it is dependent on the industry and application in which the substance was used.[1]
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing environmental impact and maintaining a secure working environment.
References
Personal protective equipment for handling Fmoc-DL-Ala-OH
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Fmoc-DL-Ala-OH, a common reagent in peptide synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Classification
This compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS). However, some suppliers indicate that it may cause skin, eye, and respiratory irritation.[1] Therefore, it is prudent to handle this compound with care, employing appropriate personal protective equipment and adhering to standard laboratory safety protocols.
Personal Protective Equipment (PPE)
To ensure the safety of personnel, the following personal protective equipment is recommended when handling this compound:
| Protection Type | Specific Recommendations | Standards |
| Eye/Face Protection | Safety glasses with side-shields. | NIOSH (US) or EN 166 (EU) approved.[2][3] |
| Skin Protection | Impervious clothing and compatible chemical-resistant gloves. Gloves should be inspected before use and disposed of properly.[2][3] | EU Directive 89/686/EEC and the standard EN 374.[2] |
| Respiratory Protection | A dust mask or respirator is recommended when handling large quantities or when dust is generated.[2] | NIOSH (US) or CEN (EU) approved respirators and components.[3] |
Operational Plan: Safe Handling and Disposal Workflow
A systematic approach to handling and disposing of this compound is critical to minimize exposure and prevent contamination. The following workflow outlines the key steps from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
